molecular formula C3H5NO3 B1196267 3-Amino-3-oxopropanoic acid CAS No. 2345-56-4

3-Amino-3-oxopropanoic acid

Cat. No.: B1196267
CAS No.: 2345-56-4
M. Wt: 103.08 g/mol
InChI Key: CGJMROBVSBIBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonamic acid is a beta-alanine derivative. It is a conjugate acid of a malonamate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO3/c4-2(5)1-3(6)7/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJMROBVSBIBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178002
Record name Malonamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2345-56-4
Record name 3-Amino-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-3-Oxopropanoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Malonamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malonamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALONAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30H7L7X07N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-oxopropanoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is the monoamide derivative of malonic acid.[1][2] This compound and its derivatives are valuable building blocks in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of this compound, consolidating available data for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (IUPAC name: this compound) is a bifunctional organic compound containing both a carboxylic acid and an amide group.[1] Its structure lends itself to a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. While its parent compound, malonic acid, is well-studied, this compound presents unique properties and synthetic challenges. This guide aims to collate the dispersed information on its synthesis and characteristics to facilitate its use in research and development.

Synthesis of this compound

A likely synthetic route would begin with a dialkyl malonate, such as diethyl malonate. The selective mono-ammonolysis of one of the ester groups would yield the corresponding ethyl malonamate (B1258346). Subsequent hydrolysis of the remaining ester group under acidic or basic conditions would then produce this compound.

Inferred Synthesis Pathway:

Synthesis_Pathway Diethyl_Malonate Diethyl Malonate Ethyl_Malonamate Ethyl 3-amino-3-oxopropanoate (Ethyl Malonamate) Diethyl_Malonate->Ethyl_Malonamate Ammonolysis Ammonia (B1221849) Ammonia (NH3) Malonamic_Acid This compound (Malonamic Acid) Ethyl_Malonamate->Malonamic_Acid Hydrolysis Hydrolysis (H+ or OH-)

Caption: Inferred synthesis of this compound.

Experimental Protocols

Note: The following protocols are generalized procedures based on related reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Ethyl 3-amino-3-oxopropanoate (Ethyl Malonamate)

This procedure is adapted from the synthesis of N-substituted malonamic acid esters.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol).

  • Ammonolysis: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution under controlled conditions. Alternatively, a solution of ammonia in the chosen solvent can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the mono-amide.

  • Workup: Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure. The crude ethyl malonamate can be purified by column chromatography or recrystallization.

Step 2: Hydrolysis of Ethyl 3-amino-3-oxopropanoate to this compound

  • Acidic Hydrolysis:

    • Dissolve the ethyl malonamate in an aqueous acidic solution (e.g., dilute HCl).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the water under reduced pressure to obtain the crude product.

  • Basic Hydrolysis (Saponification):

    • Dissolve the ethyl malonamate in an aqueous solution of a base (e.g., NaOH).

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Experimental Workflow:

Experimental_Workflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Hydrolysis A1 Dissolve Diethyl Malonate A2 Introduce Ammonia A1->A2 A3 Monitor Reaction A2->A3 A4 Workup & Purify A3->A4 B1 Dissolve Ethyl Malonamate A4->B1 Intermediate Product B2 Add Acid or Base B1->B2 B3 Monitor Reaction B2->B3 B4 Isolate Product B3->B4

Caption: General experimental workflow for synthesis.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₃H₅NO₃[1][2]
Molecular Weight 103.08 g/mol [2]
CAS Number 2345-56-4[1]
Appearance White powder[5]
Melting Point 121 °C[1]
Boiling Point 424.4 °C at 760 mmHg[1]
Density 1.402 g/cm³[1]
pKa 3.64[1]
Flash Point 210.4 °C[1]
Vapor Pressure 2.17 x 10⁻⁸ mmHg at 25°C[1]
Refractive Index 1.485[1]
Storage Sealed in dry, Room Temperature[1]

Spectroscopic Data

Limited spectroscopic data is publicly available for this compound.

  • Mass Spectrometry: Mass spectrometry data is available on PubChem, showing characteristic fragmentation patterns that can be used for its identification.[2]

Biological Significance and Applications

The direct biological role of this compound is not well-documented in the available literature. Research has primarily focused on its parent compound, malonic acid, which is involved in fatty acid biosynthesis and can be associated with certain metabolic disorders.[6][7]

However, the versatile structure of this compound and its derivatives makes them attractive for various applications:

  • Pharmaceutical Synthesis: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic activities.[1]

  • Agrochemicals: Its derivatives are utilized in the production of agrochemicals.[1]

  • Material Science: The compound is employed in the synthesis of polymers and coatings.[1]

  • Corrosion Inhibition: It has applications as a corrosion inhibitor.[1]

  • Catalysis: It can be incorporated into metal complexes for catalytic purposes.[1]

No specific signaling pathways involving this compound have been identified in the surveyed literature.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed protocols for its direct synthesis are not widespread, logical synthetic routes can be inferred from the chemistry of its derivatives. The collection of its physical and chemical properties provides a valuable resource for researchers. Further investigation into its biological role and the development of optimized synthetic methodologies will undoubtedly expand its applications in drug discovery and material science.

References

An In-depth Technical Guide to 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known by its common name malonamic acid, is a monoamide derivative of malonic acid.[1] Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a molecule of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is a simple, yet versatile, organic molecule. Its structure consists of a three-carbon chain with a carboxylic acid group at one terminus and an amide group at the other.

Molecular Formula: C₃H₅NO₃[2]

IUPAC Name: this compound[2]

Synonyms: Malonamic acid, 2-carbamoylacetic acid[2]

Structure:

The presence of both acidic (carboxylic acid) and basic (amino) functionalities, although the amide nitrogen is not strongly basic, imparts specific physicochemical properties to the molecule. These properties are crucial for its behavior in both chemical reactions and biological systems.

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 103.08 g/mol [2]
CAS Number 2345-56-4[2]
Melting Point 121 °C[1]
Boiling Point (Predicted) 424.4 °C at 760 mmHg[1]
Density (Predicted) 1.402 g/cm³[1]
pKa (Predicted) 3.64[1]
LogP (Predicted) -1.72[3]
Spectroscopic Data
  • ¹H NMR: Signals corresponding to the methylene (B1212753) protons (-CH₂-) and the amide protons (-NH₂). The acidic proton of the carboxylic acid may be observable in a suitable solvent.

  • ¹³C NMR: Resonances for the carbonyl carbons of the amide and carboxylic acid, as well as the methylene carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of both the amide and carboxylic acid, and O-H stretching of the carboxylic acid.

Synthesis of this compound

The synthesis of this compound can be achieved through the partial ammonolysis of a malonic acid ester, such as diethyl malonate. This reaction involves the nucleophilic attack of ammonia (B1221849) on one of the ester carbonyl groups, leading to the formation of the amide and the release of ethanol. The other ester group can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis from Diethyl Malonate and Ammonia

The following is a generalized experimental protocol for the synthesis of this compound. Note: This is a representative procedure and may require optimization.

Materials:

  • Diethyl malonate

  • Anhydrous ammonia (or concentrated aqueous ammonium (B1175870) hydroxide)

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (B78521) (for hydrolysis)

  • An appropriate solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Ammonolysis: Diethyl malonate is dissolved in a suitable solvent, such as ethanol. The solution is then saturated with anhydrous ammonia gas at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, a concentrated solution of ammonium hydroxide can be used. The reaction mixture is stirred for a prolonged period (several hours to days) to allow for the conversion of one of the ester groups to an amide.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the monoamide product.

  • Hydrolysis: Once the ammonolysis is deemed complete, the remaining ester group is hydrolyzed. This is typically achieved by adding a stoichiometric amount of a base, such as sodium hydroxide, to the reaction mixture and heating to reflux.

  • Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylate.

  • Purification: The aqueous solution is then extracted with a suitable organic solvent. The organic layers are combined, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound from diethyl malonate is depicted in the following diagram.

Synthesis_Workflow Diethyl_Malonate Diethyl Malonate Monoamide_Ester Monoamide Ester Intermediate Diethyl_Malonate->Monoamide_Ester Ammonolysis Ammonia Ammonia (NH3) Salt Sodium Salt Intermediate Monoamide_Ester->Salt Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) Product This compound Salt->Product Acidification Acidification Acidification (e.g., HCl) Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate Substrate->ES_Complex Product Product Inhibitor Malonamic Acid Derivative Inhibitor->EI_Complex ES_Complex->Enzyme ES_Complex->Product Catalysis EI_Complex->Enzyme

References

3-Amino-3-oxopropanoic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2345-56-4

Synonyms: Malonamic acid, 2-Carbamoylacetic acid, Malonic acid monoamide

This technical guide provides an in-depth overview of 3-Amino-3-oxopropanoic acid, also known as Malonamic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical properties, and outlines a general synthetic and analytical workflow.

Chemical and Physical Properties

This compound is a mono-amide derivative of malonic acid. Its structure incorporates both a carboxylic acid and an amide functional group, making it a potentially versatile building block in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource
Molecular Formula C3H5NO3[1][2][3]
Molecular Weight 103.08 g/mol [1][2][3]
CAS Number 2345-56-4[1][2][3]
Appearance White to off-white solid/powderVarious supplier data
Purity Typically ≥95%[2][3]
Storage Temperature Room Temperature or 0-8 °C[2]

Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis start Malonic Acid Derivative reaction Partial Amidation start->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification product Purified this compound purification->product Characterization nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC Analysis product->hplc

A generalized workflow for the synthesis and analysis of this compound.

Experimental Considerations

General Synthetic Approach: A plausible synthetic route involves the reaction of a malonic acid derivative, such as a malonic ester, with a source of ammonia (B1221849) under controlled conditions to favor mono-amidation over the formation of malonamide. The reaction conditions, including temperature, reaction time, and stoichiometry of reactants, would need to be carefully optimized.

Purification: Given the polar nature of the carboxylic acid and amide groups, purification would likely involve techniques such as recrystallization from a suitable solvent system or column chromatography using a polar stationary phase.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the chemical structure. The proton NMR spectrum would be expected to show distinct signals for the methylene (B1212753) protons and the amide protons.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to determine the purity of the final product. A reverse-phase column with a suitable mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier, would be appropriate.

Applications in Research and Drug Development

While this compound itself is not a widely known therapeutic agent, its structural motifs are present in various biologically active molecules. As a bifunctional molecule, it can serve as a valuable building block or starting material in the synthesis of more complex molecules, including:

  • Peptidomimetics: The amino acid-like structure makes it a candidate for incorporation into peptide-like structures to improve stability or activity.

  • Heterocyclic compounds: The functional groups can be utilized in cyclization reactions to form a variety of heterocyclic rings, which are common scaffolds in drug molecules.

  • PROTACs and Molecular Glues: The molecule could potentially be used as a linker or part of a warhead in the design of proteolysis-targeting chimeras (PROTACs) or molecular glues, which are emerging modalities in drug discovery.[2]

Due to its relationship with malonic acid, a well-known competitive inhibitor of succinate (B1194679) dehydrogenase, this compound could be investigated for its own potential biological activities, particularly in the context of cellular metabolism.

Logical Relationship of Functional Groups

The chemical reactivity and potential applications of this compound are dictated by the interplay of its two key functional groups: the carboxylic acid and the primary amide.

G compound This compound Carboxylic Acid (COOH) Amide (CONH2) reactivity_cooh Acidity Esterification Amide Coupling compound:f1->reactivity_cooh reactivity_conh2 Hydrolysis Dehydration (to nitrile) Reduction (to amine) compound:f2->reactivity_conh2 applications Building Block Scaffold for Synthesis Potential Biological Activity reactivity_cooh->applications reactivity_conh2->applications

Functional groups of this compound and their associated reactivities and applications.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Malonamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamic acid, also known as 3-amino-3-oxopropanoic acid, is the monoamide derivative of malonic acid. Its bifunctional nature, possessing both a carboxylic acid and an amide group, makes it a molecule of interest in various chemical and biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties of malonamic acid, detailed experimental protocols, and insights into its potential biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of malonamic acid are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Structural Information
PropertyValueReference
IUPAC Name This compound[1]
Synonyms Malonamidic acid, Carbamoylacetic acid[1]
CAS Number 2345-56-4[2]
Molecular Formula C₃H₅NO₃[2]
Molecular Weight 103.08 g/mol [2]
Chemical Structure HOOC-CH₂-CONH₂
Canonical SMILES C(C(=O)O)C(=O)N[1]
InChI Key CGJMROBVSBIBKP-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValueReference
Melting Point 121 °C[3]
Boiling Point 424.4 °C (predicted)[3]
Density 1.402 g/cm³ (predicted)[3]
pKa 3.64 (predicted)[4]
LogP -1.72 (predicted)[2]
Solubility Soluble in water.[5]

Spectral Data Analysis

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like DMSO-d₆, the proton NMR spectrum of malonamic acid is expected to show three distinct signals:

  • A singlet for the methylene (B1212753) (-CH₂-) protons, likely appearing around 3.2 ppm.

  • A broad singlet for the amide (-CONH₂) protons, which can vary in chemical shift but is expected in the region of 7.0-8.0 ppm.

  • A broad singlet for the carboxylic acid (-COOH) proton, typically found downfield, above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum of malonamic acid is predicted to exhibit three signals:

  • A signal for the methylene carbon (-CH₂-).

  • A signal for the amide carbonyl carbon (-CONH₂).

  • A signal for the carboxylic acid carbonyl carbon (-COOH).

FTIR Spectroscopy (Predicted)

The infrared spectrum of malonamic acid would be characterized by the following key absorption bands:

  • A broad O-H stretching band from the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region.

  • N-H stretching bands from the primary amide, appearing around 3400-3200 cm⁻¹.

  • A C=O stretching band from the carboxylic acid, expected around 1720-1700 cm⁻¹.

  • A C=O stretching band (Amide I band) from the amide group, typically around 1680-1650 cm⁻¹.

  • An N-H bending band (Amide II band) from the amide, around 1640-1550 cm⁻¹.

Mass Spectrometry (Predicted)

In mass spectrometry, malonamic acid (molecular weight 103.08) would likely show a molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of small molecules such as H₂O, NH₃, CO, and CO₂.

Experimental Protocols

Synthesis of Malonamic Acid

A common laboratory-scale synthesis of malonamic acid involves the partial hydrolysis of a malonic acid ester, such as diethyl malonate, with ammonia (B1221849).

Materials:

  • Diethyl malonate

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve diethyl malonate in ethanol.

  • Add an excess of concentrated aqueous ammonia to the solution.

  • Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the resulting residue in a minimum amount of hot water.

  • Cool the solution in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the malonamic acid.

  • Collect the crude product by filtration and wash with cold diethyl ether.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure malonamic acid.

Caption: A generalized workflow for the synthesis of malonamic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 2.5) and a polar organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for the specific column and system.

Detection:

  • UV detection at a wavelength of approximately 210 nm.

Procedure:

  • Prepare a standard stock solution of malonamic acid of known concentration in the mobile phase.

  • Prepare serial dilutions of the stock solution to create a calibration curve.

  • Prepare the sample solution by dissolving the test substance in the mobile phase.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Quantify the amount of malonamic acid in the sample by comparing its peak area to the calibration curve.

Biological Significance and Potential Applications

Malonamic acid is a derivative of malonic acid, a well-known competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (Complex II) in the electron transport chain.[6] This inhibition occurs because malonic acid closely resembles the natural substrate, succinate, and can bind to the active site of the enzyme, thereby blocking the conversion of succinate to fumarate. This disruption of the citric acid cycle and electron transport chain can have significant effects on cellular respiration.[6][7]

Given its structural similarity to malonic acid, it is plausible that malonamic acid could also exhibit inhibitory effects on succinate dehydrogenase, although likely with different potency. The replacement of one of the carboxyl groups with an amide group will alter the electronic and steric properties of the molecule, which in turn will affect its binding affinity to the enzyme's active site.

The potential for malonamic acid and its derivatives to act as enzyme inhibitors makes them interesting candidates for further investigation in drug discovery, particularly in areas where modulation of cellular metabolism is a therapeutic goal.

Caption: Logical diagram of hypothesized competitive enzyme inhibition.

Conclusion

Malonamic acid is a simple yet versatile molecule with a range of interesting chemical and potential biological properties. This guide provides a foundational understanding of its characteristics and offers practical experimental guidance for its synthesis and analysis. For researchers in drug development and medicinal chemistry, the structural relationship of malonamic acid to the known enzyme inhibitor malonic acid suggests that it and its derivatives may be fruitful areas for further investigation. The data and protocols presented herein are intended to facilitate and encourage such research endeavors.

References

Chemical Identity of 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific literature reveals a notable scarcity of information regarding a specific and significant biological role for 3-Amino-3-oxopropanoic acid , also known by its synonyms malonamic acid and carbamoylacetic acid . While this compound is structurally defined and available from chemical suppliers, extensive research into its endogenous functions, metabolic pathways, and signaling involvement appears to be limited.

This guide aims to provide a transparent overview of the available information and highlight the distinction between this compound and its structurally related, and more extensively studied, analogue, malonic acid.

To preclude ambiguity, it is essential to define the molecule of interest.

  • IUPAC Name: this compound

  • Molecular Formula: C₃H₅NO₃

  • Synonyms: Malonamic acid, Carbamoylacetic acid, Malonic acid monoamide

This compound is a monoamide derivative of malonic acid.

Assessment of Biological Role

A thorough search of scientific databases for the biological role of this compound does not yield evidence of a well-characterized, primary biological function. It is not prominently featured as a key metabolite in major metabolic pathways, a signaling molecule, or a known biomarker for disease in the current body of scientific literature.

Distinction from Malonic Acid

Much of the confusion in the scientific literature arises from its structural similarity to malonic acid . Malonic acid (propanedioic acid) is a dicarboxylic acid with a well-documented biological role as a classical competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.

Malonic Acid as an Enzyme Inhibitor

Malonic acid's structural similarity to succinate allows it to bind to the active site of succinate dehydrogenase, thereby blocking the enzyme's normal function of oxidizing succinate to fumarate. This inhibitory effect has been utilized in metabolic studies to probe the Krebs cycle and cellular respiration.

It is crucial to emphasize that this inhibitory role is attributed to malonic acid , not this compound.

Derivatives in Drug Development

While this compound itself lacks a defined biological role, derivatives of malonic acid have been a subject of interest in drug discovery and development. These derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors beyond succinate dehydrogenase. For instance, malonic acid derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs).[1][2]

Conclusion

Based on the currently available scientific literature, a detailed technical guide on the core biological role of this compound cannot be constructed. There is a clear lack of published data regarding its metabolism, signaling pathways, and involvement in disease. The information that is often associated with this structural class of compounds predominantly pertains to malonic acid and its derivatives.

Therefore, for researchers, scientists, and drug development professionals, this compound should be considered a compound with an uncharacterized biological role. Future research may uncover specific functions, but at present, it remains an area with a significant knowledge gap.

Due to the lack of defined signaling pathways or experimental workflows for this compound in the scientific literature, no visualizations can be provided. Similarly, the absence of quantitative data precludes the creation of data tables.

References

3-Amino-3-oxopropanoic Acid: A Technical Guide to a Versatile Beta-Alanine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is the monoamide derivative of malonic acid and a structural analog of the naturally occurring beta-amino acid, β-alanine. Its unique chemical architecture, featuring both a carboxylic acid and an amide functional group, positions it as a molecule of significant interest in medicinal chemistry and drug development. As a derivative of β-alanine, it holds the potential to interact with biological systems in novel ways, offering opportunities for the development of new therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and known biological activities, with a particular focus on its role as a potential modulator of muscarinic acetylcholine (B1216132) receptors.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
IUPAC Name This compound
Other Names Malonamic acid, Carbamoylacetic acid, Malonic acid monoamide
CAS Number 2345-56-4
Molecular Formula C₃H₅NO₃
Molecular Weight 103.08 g/mol
Appearance White crystalline powder
Solubility Soluble in water
pKa₁ (Carboxylic Acid) ~2.8 (estimated based on malonic acid)
pKa₂ (Amide Proton) ~17 (estimated)

Note: Some physical properties are estimated based on structurally related compounds due to limited availability in the literature.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. While a complete set of publicly available spectra is limited, representative mass spectrometry data has been reported.

Table 2: Mass Spectrometry Data for this compound

ParameterValueSource
Precursor Type [M-H]⁻PubChem[1]
Precursor m/z 102.0197PubChem[1]
Top Peak m/z 58.1PubChem[1]
2nd Highest m/z 74.1PubChem[1]
3rd Highest m/z 42.2PubChem[1]
Precursor Type [M+H]⁺PubChem[1]
Precursor m/z 104.0342PubChem[1]
Top Peak m/z 86.0PubChem[1]
2nd Highest m/z 76.1PubChem[1]
3rd Highest m/z 104.1PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the partial hydrolysis of malonamide (B141969) or the reaction of malonic acid derivatives with an ammonia (B1221849) source. A common laboratory-scale preparation involves the controlled ammonolysis of a malonic ester.

Experimental Protocol: Synthesis from Diethyl Malonate

This protocol describes a potential route for the synthesis of this compound from diethyl malonate.

Materials:

  • Diethyl malonate

  • Anhydrous ammonia (gas or saturated solution in a suitable solvent like ethanol)

  • Ethanol (B145695) (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium hydroxide (B78521) (pellets)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Ammonolysis: A solution of diethyl malonate in anhydrous ethanol is cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a saturated solution of ammonia in ethanol is added dropwise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue, containing a mixture of malonamide, unreacted starting material, and the desired malonamic acid, is dissolved in water.

  • Purification: The aqueous solution is acidified with dilute hydrochloric acid to protonate the carboxylic acid. The product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

  • Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water-ethanol or ethyl acetate-hexane.

Note: This is a generalized protocol, and optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve high yields and purity.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Diethyl Malonate Diethyl Malonate Ammonolysis Ammonolysis Diethyl Malonate->Ammonolysis Ammonia Ammonia Ammonia->Ammonolysis Solvent Removal Solvent Removal Ammonolysis->Solvent Removal Acidification Acidification Solvent Removal->Acidification Extraction Extraction Acidification->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the biological role of β-alanine is well-established, particularly as a precursor to the dipeptide carnosine, the specific biological activities of this compound are less characterized. However, emerging research on its derivatives suggests a potential role as a modulator of neurotransmitter receptors.

Muscarinic Acetylcholine Receptor Antagonism

A study on derivatives of malonamic acid has demonstrated their activity as M1 selective muscarinic receptor antagonists.[2] Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 subtype is predominantly found in the central nervous system and is involved in cognitive processes such as learning and memory.

Antagonism of the M1 receptor by malonamic acid derivatives suggests that the parent compound, this compound, may serve as a scaffold for the development of novel therapeutics targeting cognitive disorders.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor:

The M1 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by an agonist, the following signaling cascade is initiated:

  • Gq Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLCβ Activation: The activated Gαq subunit stimulates the enzyme phospholipase Cβ (PLCβ).

  • PIP₂ Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃: Binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates various calcium-dependent enzymes and cellular processes.

    • DAG: Activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

An antagonist, such as a derivative of this compound, would bind to the M1 receptor and prevent the initiation of this signaling cascade.

G M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLCb Phospholipase Cβ Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response Malonamic_Derivative 3-Amino-3-oxopropanoic Acid Derivative (Antagonist) Malonamic_Derivative->M1R Blocks

Caption: M1 muscarinic receptor signaling and the antagonistic role of malonamic acid derivatives.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural relationship to β-alanine and the demonstrated activity of its derivatives as M1 muscarinic receptor antagonists highlight its potential in the field of neuroscience and beyond. Further research is warranted to fully elucidate the biological activities of the parent compound, including its metabolic fate and potential off-target effects. Detailed structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties for future drug development endeavors. The experimental protocols and data presented in this guide provide a foundational resource for researchers embarking on the exploration of this versatile molecule.

References

A Technical Guide to the Natural Occurrence and Analysis of 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 3-Amino-3-oxopropanoic acid (also known as malonamic acid). Due to the limited direct research on this specific compound's natural occurrence, this document contextualizes its potential biological relevance through the lens of closely related metabolites, established biosynthetic pathways of similar molecules, and proven analytical methodologies.

Introduction to this compound

This compound is the monoamide of malonic acid, featuring both a carboxylic acid and a carboxamide functional group. Its structure suggests potential roles as a metabolic intermediate, though it is not a commonly reported metabolite in broad metabolomic studies. Its investigation is often linked to the study of dicarboxylic acids and amino acid derivatives. While its free form is not well-documented in nature, the core structure is related to aminomalonic acid, a known component of certain peptide natural products.

Natural Occurrence and Biosynthesis

Direct evidence for the widespread natural occurrence of free this compound is not available in current scientific literature. However, the biosynthesis of the structurally similar compound, aminomalonic acid (Ama), has been elucidated in bacteria and provides a potential model for analogous pathways.

Aminomalonic Acid Biosynthesis:

In some prokaryotes, aminomalonic acid is synthesized from aspartate via a two-step enzymatic cascade involving the enzymes SmaO and SmaX.[1]

  • Hydroxylation: The Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO) hydroxylates the β-carbon of aspartate to form β-hydroxyaspartic acid.

  • C-C Bond Cleavage: A specialized HD domain enzyme (SmaX) then cleaves the Cβ–Cγ bond of β-hydroxyaspartic acid to produce aminomalonic acid.[1]

This pathway is found within biosynthetic gene clusters for ribosomal and nonribosomal peptides, suggesting that aminomalonic acid is produced as a building block for these larger molecules.[1] Aminomalonic acid itself has been identified in the proteins of Escherichia coli and human atherosclerotic plaque.[2]

Quantitative Data

There is currently no quantitative data available in the scientific literature detailing the concentrations of free this compound in biological tissues or fluids. Research has focused more on related dicarboxylic acids.

MetaboliteOrganism/Sample TypeConcentrationReference
This compound Not ReportedData Not AvailableN/A
Aminomalonic AcidHuman Atherosclerotic Plaque0.2 per 1,000 glycine (B1666218) residues[2]

Metabolic Pathways and Logical Relationships

While a specific metabolic pathway for this compound is not documented, the established pathway for aminomalonic acid biosynthesis provides a valuable reference.

Aspartate_to_Aminomalonate_Pathway Asp Aspartate SmaO SmaO (Fe(II)/2OG Oxygenase) Asp->SmaO Hya β-Hydroxyaspartic acid SmaX SmaX (HD Domain Enzyme) Hya->SmaX Ama Aminomalonic acid Peptides Peptide Products (e.g., Graspetides) Ama->Peptides SmaO->Hya Hydroxylation SmaX->Ama C-C Cleavage

Biosynthesis of Aminomalonic Acid from Aspartate.[1]

Experimental Protocols

The detection and quantification of small, polar molecules like this compound in complex biological matrices typically require derivatization followed by liquid chromatography-mass spectrometry (LC-MS). The following protocol is a generalized method adapted from established procedures for similar organic acids.[3][4]

Protocol: LC-MS/MS Analysis of this compound in Plasma

  • Sample Preparation and Protein Precipitation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution containing 120 mM 3-NPH·HCl and 9.6% pyridine (B92270) in 50% acetonitrile.

    • Incubate at 60°C for 30 minutes.

    • Cool the sample to room temperature.

    • Evaporate to dryness again under nitrogen.

    • Reconstitute in 100 µL of 80% acetonitrile in water for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar derivatized analyte.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually decrease to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: A specific precursor-to-product ion transition for the 3-NPH derivative of this compound must be determined by infusing a derivatized standard. The internal standard would have a corresponding mass-shifted transition.

Experimental_Workflow Start Biological Sample (e.g., Plasma) Precip Protein Precipitation (Acetonitrile) Start->Precip Supernatant Collect Supernatant Precip->Supernatant Deriv Derivatization (e.g., with 3-NPH) Supernatant->Deriv LC HILIC Separation Deriv->LC MS ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Data Data Analysis (Quantification vs. Internal Standard) MS->Data Result Analyte Concentration Data->Result

References

Spectroscopic Data for 3-Amino-3-oxopropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

  • IUPAC Name: 3-amino-3-oxopropanoic acid

  • Synonyms: Malonamic acid, Carbamoylacetic acid

  • CAS Number: 2345-56-4

  • Molecular Formula: C₃H₅NO₃

  • Molecular Weight: 103.08 g/mol [1]

  • Appearance: Off-white solid

  • Melting Point: 121 °C

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure. The following MS/MS data for this compound is available from the PubChem database.[1]

Precursor Ion (m/z)Instrument TypeCollision EnergyFragment Ions (m/z)
[M-H]⁻ (102.0197)Ion Trap35 (arbitrary units)58.1, 74.1, 42.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~12.5Singlet (broad)1-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and appear as a broad singlet, exchangeable with D₂O.
~7.4Singlet (broad)1-NH₂Amide protons often appear as a broad singlet.
~6.9Singlet (broad)1-NH₂The second amide proton may be non-equivalent and also appear as a broad singlet.
~3.2Singlet2-CH₂-The methylene (B1212753) protons are adjacent to two electron-withdrawing groups (carbonyls), leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~170C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is expected in this region.
~168C=O (Amide)The carbonyl carbon of the amide is also expected in a similar downfield region.
~40-CH₂-The methylene carbon is expected to be shielded relative to the carbonyl carbons.
Infrared (IR) Spectroscopy
Frequency Range (cm⁻¹)VibrationFunctional Group
3400 - 3200N-H stretch (symmetric and asymmetric)Primary Amide (-NH₂)
3300 - 2500O-H stretch (broad)Carboxylic Acid (-COOH)
~1710C=O stretchCarboxylic Acid (-C=O)
~1660C=O stretch (Amide I band)Amide (-C=O)
~1640N-H bend (Amide II band)Primary Amide (-NH₂)
~1420O-H bendCarboxylic Acid (-COOH)
~1300C-N stretchAmide (-C-N)
~1250C-O stretchCarboxylic Acid (-C-O)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound. Instrument parameters should be optimized for the specific sample and instrument used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A spectral width of 0 to 200 ppm is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Typically, data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

    • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For MS/MS analysis, select the parent ion of interest ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the resulting spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_res Results Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Correction Acq_IR->Proc_IR Proc_MS Mass-to-Charge Analysis Acq_MS->Proc_MS Res_NMR NMR Spectrum (Chemical Shifts, Multiplicity) Proc_NMR->Res_NMR Res_IR IR Spectrum (Absorption Bands) Proc_IR->Res_IR Res_MS Mass Spectrum (Molecular Weight, Fragments) Proc_MS->Res_MS

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

The Chemistry and History of Malonamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamic acid, the monoamide of malonic acid, is a dicarboxylic acid derivative with the chemical formula C₃H₅NO₃.[1][2] While its direct historical footprint is less pronounced than its parent compound, its chemical properties and relationship to malonic acid place it in a significant position for organic synthesis and potential biological applications. This technical guide provides a comprehensive overview of malonamic acid, delving into the rich history of its parent compound, its physicochemical properties, and generalized synthetic approaches.

The Discovery and History of the Malonate Family

The story of malonamic acid is intrinsically linked to the discovery and exploration of malonic acid. The name "malonic" is derived from the Greek word μᾶλον (malon), meaning 'apple'.[3]

The first preparation of malonic acid is credited to the French chemist Victor Dessaignes in 1858.[3] He achieved this by the oxidation of malic acid. Following this, in 1864, Hermann Kolbe and Hugo Müller independently developed a synthesis method for malonic acid starting from propionic acid.[3]

Historically, the synthesis of malonic acid often began with chloroacetic acid.[3] This foundational work on malonic acid and its derivatives, including esters and amides like malonamic acid, laid the groundwork for their use in a wide array of chemical syntheses, most notably in the production of barbiturates and other pharmaceuticals.[3]

Physicochemical Properties

Understanding the quantitative characteristics of malonamic acid and its parent compound is crucial for their application in research and development.

Table 1: Physicochemical Properties of Malonamic Acid [1]

PropertyValue
Molecular FormulaC₃H₅NO₃
Molecular Weight103.0767 g/mol
Melting Point121 °C
Boiling Point424.4 °C at 760 mmHg
Flash Point210.4 °C
Density1.402 g/cm³
pKa3.641 (at 25 °C)

Table 2: Physicochemical Properties of Malonic Acid [3][4][5][6][7]

PropertyValue
Molecular FormulaC₃H₄O₄
Molecular Weight104.06 g/mol
Melting Point135-137 °C (decomposes)
Boiling PointDecomposes
Solubility in Water763 g/L
pKa₁2.83
pKa₂5.69

Experimental Protocols: Synthesis of Malonamic Acid

While specific historical first-synthesis records for malonamic acid are scarce, a general and reliable method involves the partial amidation of malonic acid or its derivatives. The following protocol describes a generalized approach for the synthesis of a mono-amide from a dicarboxylic acid.

Objective: To synthesize malonamic acid from malonic acid.

Materials:

  • Malonic acid

  • Thionyl chloride or a carbodiimide (B86325) coupling agent (e.g., DCC or EDC)[8]

  • Ammonia (B1221849) (aqueous solution or gas)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring apparatus

  • Filtration apparatus

Methodology:

  • Activation of the Carboxylic Acid:

    • Method A (via Acyl Chloride): In a fume hood, suspend malonic acid in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ ceases. Remove the excess thionyl chloride under reduced pressure to yield malonyl chloride.

    • Method B (using a Coupling Agent): Dissolve malonic acid in a suitable anhydrous aprotic solvent. Add one equivalent of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate one of the carboxylic acid groups.[8]

  • Amidation:

    • Dissolve the activated malonic acid derivative (from step 1) in an anhydrous aprotic solvent and cool the solution in an ice bath.

    • Slowly add a stoichiometric amount (one equivalent) of a concentrated aqueous ammonia solution or bubble anhydrous ammonia gas through the solution with vigorous stirring. The use of a single equivalent of ammonia is crucial to favor the formation of the mono-amide (malonamic acid) over the diamide (B1670390) (malonamide).

  • Isolation and Purification:

    • After the reaction is complete, the reaction mixture may contain the product, unreacted starting materials, and byproducts (e.g., dicyclohexylurea if DCC was used).

    • If a precipitate (the product or a byproduct) forms, it can be collected by filtration.

    • The solvent is typically removed under reduced pressure.

    • Purification can be achieved through recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures). The choice of solvent will depend on the solubility characteristics of malonamic acid and any impurities.

Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Chemical Relationship

The following diagram illustrates the structural relationship between malonic acid and its monoamide derivative, malonamic acid.

G malonic_acid Malonic Acid (HOOC-CH2-COOH) malonamic_acid Malonamic Acid (H2NOC-CH2-COOH) malonic_acid->malonamic_acid Partial Amidation

Caption: From Dicarboxylic Acid to Monoamide.

Synthetic Workflow

This diagram outlines a generalized workflow for the laboratory synthesis of malonamic acid.

G start Start: Malonic Acid activation Activation of Carboxylic Acid (e.g., with Thionyl Chloride) start->activation amidation Controlled Amidation (1 eq. Ammonia) activation->amidation workup Reaction Work-up (Quenching, Extraction) amidation->workup purification Purification (Recrystallization) workup->purification product Product: Malonamic Acid purification->product

Caption: Generalized Synthesis of Malonamic Acid.

Biological Context: Inhibition of the Krebs Cycle

Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (Complex II) in the Krebs (or citric acid) cycle.[9][10][11][12] This inhibition has been a valuable tool in studying cellular respiration.[10][13]

G cluster_krebs Krebs Cycle succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Substrate fumarate Fumarate sdh->fumarate Product malonate Malonate (Competitive Inhibitor) malonate->sdh Inhibits

Caption: Malonate Inhibition of Succinate Dehydrogenase.

Conclusion

While the specific historical discovery of malonamic acid remains elusive in readily available literature, its identity as a key derivative of malonic acid firmly places it within a century and a half of rich chemical history. The foundational work on malonic acid has provided the basis for the synthesis and understanding of a vast family of related compounds. The physicochemical data and generalized synthetic protocols presented here offer a solid starting point for researchers and drug development professionals interested in exploring the potential of malonamic acid and its derivatives in various scientific and industrial applications. The well-established biological activity of its parent compound as an enzyme inhibitor also suggests that malonamic acid and its analogues could be of interest in the design of new bioactive molecules.

References

Methodological & Application

Synthesis of 3-Amino-3-oxopropanoic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-amino-3-oxopropanoic acid, also known as malonamic acid. The primary method outlined is the selective hydrolysis of malonamide (B141969), a common and effective route to the desired product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document includes a summary of reaction parameters, a detailed experimental procedure, and a visualization of the reaction workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical applications. Its structure, featuring both a carboxylic acid and an amide functional group, allows for a variety of subsequent chemical transformations. The selective hydrolysis of one of the two amide groups in the readily available starting material, malonamide, presents an efficient synthetic strategy. This application note details a reliable protocol for this conversion.

Reaction Scheme

The synthesis of this compound is achieved through the selective hydrolysis of malonamide. This reaction is typically carried out under controlled basic conditions to favor the formation of the mono-acid product over the complete hydrolysis to malonic acid.

Overall Reaction:

Malonamide → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the hydrolysis of malonamide. Please note that specific yields can vary based on reaction scale and precise conditions.

ParameterValueReference
Reactants
Malonamide1.0 molar equivalentN/A
Sodium Hydroxide (B78521)1.0 - 1.2 molar equivalents[1]
Solvent Water or Water/Co-solvent mixture[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 1 - 4 hoursN/A
Typical Yield Moderate to HighN/A
Purity Achieved through recrystallizationN/A

Experimental Protocol

This protocol details the synthesis of this compound from malonamide.

Materials:

  • Malonamide

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (B145695)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve malonamide in deionized water. The concentration should be chosen to ensure complete dissolution at the reaction temperature. Cool the flask in an ice bath to 0°C.

  • Addition of Base: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.2 equivalents) to the stirred malonamide solution. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by periodically quenching an aliquot and analyzing the product distribution via NMR spectroscopy. The reaction is typically complete within 1-4 hours.

  • Quenching and Acidification: Once the reaction is deemed complete, carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This should be done while keeping the flask in an ice bath to control the exotherm.

  • Isolation of Product: The acidified solution is then concentrated under reduced pressure to remove most of the water. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol/water. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and then dry them under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Dissolve Dissolve Malonamide in Water Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add NaOH (aq) Cool->Add_Base React Stir at 0°C (1-4 hours) Add_Base->React Acidify Acidify with HCl to pH 2-3 React->Acidify Concentrate Concentrate in vacuo Acidify->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Filter_Dry Filter and Dry Product Recrystallize->Filter_Dry End End Filter_Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Malonamide Malonamide H₂N-C(=O)-CH₂-C(=O)-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate H₂N-C(=O)-CH₂-C(O⁻)(OH)-NH₂ Malonamide->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide {Hydroxide | OH⁻} Malonamic_Acid_Anion Malonamate H₂N-C(=O)-CH₂-COO⁻ Tetrahedral_Intermediate->Malonamic_Acid_Anion Elimination Amide_Leaving {Amide Ion Departure | -NH₂⁻} Malonamic_Acid This compound H₂N-C(=O)-CH₂-COOH Malonamic_Acid_Anion->Malonamic_Acid Acidification Protonation {Protonation | +H⁺}

Caption: Simplified mechanism of malonamide hydrolysis.

References

Using 3-Amino-3-oxopropanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-oxopropanoic acid , also known as malonamic acid , is a valuable and versatile C3 building block in organic synthesis.[1][2] As a derivative of malonic acid, it possesses both a carboxylic acid and an amide functional group, enabling a variety of chemical transformations.[2] This unique bifunctionality allows it to serve as a precursor for a wide range of molecules, particularly nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.[3][4] Its structure facilitates reactions such as cyclizations, condensations, and derivatizations, making it a key starting material for synthesizing complex molecular architectures.

Applications in Organic Synthesis

The primary utility of this compound and its derivatives lies in their ability to construct diverse molecular frameworks. The presence of reactive sites—the active methylene (B1212753) group, the carboxyl group, and the amide group—allows for sequential and controlled modifications.

Synthesis of Heterocycles

Malonamic acid derivatives are excellent precursors for the synthesis of various nitrogen-containing heterocycles. These structures are of significant interest due to their prevalence in pharmacologically active compounds.

  • Pyrimidinones and Pyridinones: Ethyl 3-amino-3-oxopropanoate derivatives can be cyclized to form pyrimidinone and pyridinone rings, which are core structures in many bioactive molecules.[4]

  • Pyrazoles and Triazoles: The reaction of malonamic acid derivatives with hydrazine-based reagents can lead to the formation of pyrazole (B372694) and triazole heterocycles.[4]

  • Barbiturates: In a well-known reaction, the parent compound, malonic acid, condenses with urea (B33335) to form barbituric acid.[5] This highlights the potential of its derivatives to participate in similar condensation reactions to create substituted barbiturates and related compounds.

Precursor to β-Amino Acids

β-amino acids are crucial components of various natural products and peptidomimetics. The Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia (B1221849) (or an amine), is a classic method for synthesizing β-amino acids.[6] this compound can be seen as a key intermediate in this transformation, and its derivatives are employed to synthesize structurally diverse β-amino acids.[6]

Use in Multicomponent Reactions

The reactivity of the active methylene group in malonic acid derivatives makes them ideal candidates for multicomponent reactions (MCRs).[7] These reactions, such as the Hantzsch or Biginelli condensations, allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly valuable for creating libraries of compounds for drug discovery.[7]

Key Synthetic Pathways & Workflows

The versatility of this compound allows it to be a central component in various synthetic workflows. A general scheme involves the initial activation or modification of either the carboxyl or amide group, followed by a cyclization or condensation step to build the target molecular scaffold.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_intermediates Key Intermediates cluster_products Product Scaffolds start This compound (Malonamic Acid) ester Esterification (e.g., EtOH, H+) start->ester Pathway A amide_mod Amide N-Alkylation/ N-Arylation start->amide_mod Pathway B carboxyl_act Carboxyl Activation (e.g., SOCl2) start->carboxyl_act Pathway C malonamate Malonamic Acid Ester ester->malonamate n_sub_malonamide N-Substituted Malonamide (B141969) amide_mod->n_sub_malonamide acyl_chloride Malonamyl Chloride carboxyl_act->acyl_chloride heterocycles Heterocycles (Pyrimidines, Pyrazoles, etc.) malonamate->heterocycles Cyclocondensation beta_amino β-Amino Acids malonamate->beta_amino Rodionov-type Reaction peptidomimetics Peptidomimetics n_sub_malonamide->peptidomimetics Coupling acyl_chloride->heterocycles Intramolecular Cyclization

Caption: Synthetic pathways using this compound.

Experimental Data and Protocols

The following sections provide representative experimental protocols and data for key transformations involving this compound derivatives.

Synthesis of Malonamic Acid Esters and Amides

A versatile method for preparing various malonamic acid derivatives starts from a β-ketothioester. The process involves reacting the S-tert-butyl acetothioacetate monoanion with an isocyanate, which, after deacetylation, yields a β-amidothioester. This intermediate can then be readily converted to the desired ester or amide.[3]

Table 1: Synthesis of Malonamic Acid Derivatives [3]

EntryIntermediateReactantProductYield (%)
1β-AmidothioesterBenzylamineN¹,N³-diphenylmalonamide95
2β-AmidothioesterAnilineN¹,N³-dicyclohexylmalonamide92
3β-AmidothioesterEthanol (B145695)Ethyl 3-anilino-3-oxopropanoate98
4β-AmidothioesterPhenolPhenyl 3-anilino-3-oxopropanoate85
Protocol 1: General Procedure for N-Substituted Malonamides[3]
  • Preparation of the β-Amidothioester:

    • To a slurry of sodium hydride (1.05 equiv.) in dry dimethoxyethane (DME) under an argon atmosphere at -20°C, add a solution of S-tert-butyl 3-oxobutanoate (1.0 equiv.) in dry DME dropwise.

    • Allow the solution to warm to 0°C for 5-10 minutes.

    • Add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.05 equiv.).

    • Stir the reaction mixture overnight at room temperature.

    • Pour the resulting suspension into water and extract with chloroform.

    • Evaporate the combined organic phases and chromatograph the residue on silica (B1680970) gel to yield the pure β-amidothioester intermediate.

  • Conversion to Malonamide:

    • To a solution of the β-amidothioester (1.0 equiv.) and the desired amine (e.g., aniline, 1.1 equiv.) in dry DME, add silver trifluoroacetate (B77799) (1.1 equiv.).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture through Celite and evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain the final malonamide product.

Synthesis of β-Amino Acids via Rodionov Reaction

This reaction is a powerful method for C-C and C-N bond formation, providing access to β-amino acids.

Table 2: Synthesis of Thiazole β-Amino Acids [6]

EntryAldehydeProductYield (%)M.p. (°C)
12-phenylthiazole-4-carbaldehyde3-amino-3-(2-phenylthiazol-4-yl)propanoic acid68198-200
22-(p-tolyl)thiazole-4-carbaldehyde3-amino-3-(2-p-tolylthiazol-4-yl)propanoic acid65201-203
32-(4-chlorophenyl)thiazole-4-carbaldehyde3-amino-3-(2-(4-chlorophenyl)thiazol-4-yl)propanoic acid52205-207
Protocol 2: Synthesis of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acid[6]
  • Dissolve the appropriate 2-arylthiazole-4-carbaldehyde (1.0 equiv.), malonic acid (1.5 equiv.), and ammonium (B1175870) acetate (B1210297) (2.0 equiv.) in absolute ethanol.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, filter the solid, wash it with cold ethanol and then diethyl ether, and dry it.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water).

Logical Relationships in Heterocycle Synthesis

The core structure of this compound enables its conversion into a variety of heterocyclic systems depending on the reaction partner. This relationship can be visualized to illustrate its synthetic utility.

G cluster_reactants Reaction Partners cluster_products Resulting Heterocycles / Products center 3-Amino-3-oxopropanoic Acid Derivative r1 Hydrazine (H₂N-NHR) center->r1 r2 Amidine / Guanidine center->r2 r3 β-Dicarbonyl Compound center->r3 r4 Aldehyde + Amine (Rodionov) center->r4 p1 Pyrazoles / Triazoles r1->p1 Cyclization p2 Pyrimidinones r2->p2 Condensation p3 Pyridinones r3->p3 Condensation p4 β-Amino Acids r4->p4 Condensation/ Decarboxylation

References

Application Notes and Protocols for 3-Amino-3-oxopropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a non-proteinogenic amino acid derivative that presents unique opportunities in peptide synthesis and drug development.[1] Its structure, featuring both a carboxylic acid and an amide group, allows it to be utilized as a versatile building block for creating novel peptide analogs, peptidomimetics, and as a linker in bioconjugation.[2][3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in advanced peptide synthesis.

I. Application Notes

The primary applications of this compound and its related structures in peptide synthesis are centered on its role as an unnatural amino acid and as a foundation for specialized linkers.

1. Incorporation as an Unnatural Amino Acid:

The introduction of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery to enhance biological activity, improve metabolic stability, and constrain peptide conformation.[4][] this compound can be incorporated into a peptide backbone to introduce a unique side chain containing a primary amide. This modification can influence the peptide's secondary structure and its interaction with biological targets. Peptides containing such modifications are less susceptible to enzymatic degradation, potentially leading to a longer in vivo half-life.[3]

Key Advantages of Incorporation:

  • Enhanced Stability: The non-natural structure can confer resistance to proteases.[3]

  • Structural Diversity: Provides a means to create novel peptide scaffolds and libraries for screening.[2]

  • Improved Pharmacokinetics: Modified peptides may exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.[]

2. Use as a Linker in Bioconjugation:

Derivatives of this compound, such as maleamic acid, are valuable as linkers in the construction of antibody-drug conjugates (ADCs).[6][7] These linkers can be designed to be stable in circulation and then cleave under specific physiological conditions, such as the acidic environment of lysosomes, to release a cytotoxic payload at the target site.[6][7] Maleimide-based linkers, which are structurally related, are widely used to conjugate drugs to cysteine residues in antibodies.[]

Logical Framework for Unnatural Amino Acid Utilization

Unnatural_Amino_Acid_Logic cluster_0 Peptide Modification Strategy cluster_1 Desired Outcomes Unnatural_AA Unnatural Amino Acid (e.g., this compound) Enhanced_Stability Increased Proteolytic Stability Unnatural_AA->Enhanced_Stability Introduces non-native peptide bonds Improved_Potency Enhanced Biological Activity Unnatural_AA->Improved_Potency Alters conformation and receptor binding Modified_PK Improved Pharmacokinetic Properties Unnatural_AA->Modified_PK Modifies solubility and metabolism

Caption: Logic for using unnatural amino acids in peptide modification.

II. Experimental Protocols

The following protocols provide methodologies for the incorporation of a protected form of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) and for the use of a related maleamic acid linker in bioconjugation.

Protocol 1: Incorporation of Fmoc-3-amino-3-oxopropanoic acid into a Peptide using SPPS

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry. The carboxylic acid group of the building block is used for coupling, while the amino group is protected with an Fmoc group.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-3-amino-3-oxopropanoic acid

  • Rink Amide resin (or other suitable resin)[9]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase peptide synthesis vessel

  • Shaker

Workflow for SPPS Incorporation

SPPS_Workflow cluster_workflow SPPS Cycle for Incorporating this compound Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 Wash with DMF and DCM Deprotection->Washing_1 Coupling Couple Fmoc-3-amino-3-oxopropanoic acid (DIC, Oxyma) Washing_1->Coupling Washing_2 Wash with DMF and DCM Coupling->Washing_2 Check Kaiser Test for Complete Coupling Washing_2->Check Repeat Continue with Next Amino Acid Check->Repeat Positive Cleavage Cleave from Resin (TFA Cocktail) Check->Cleavage Negative (Final AA)

Caption: Workflow for incorporating this compound in SPPS.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Coupling of Fmoc-3-amino-3-oxopropanoic acid:

    • In a separate vial, dissolve 3 equivalents of Fmoc-3-amino-3-oxopropanoic acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling for another hour.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Quantitative Data from Representative Peptide Syntheses

The efficiency of peptide synthesis can vary depending on the sequence and the protocol used. The following table summarizes typical yields and purities for different manual SPPS protocols.

Peptide SequenceSynthesis ProtocolCrude Yield (%)Purity (%)
NBC112Manual Synthesis64>95
NBC759Manual Synthesis78>98
Data adapted from a study on SPPS protocols.[10]

Protocol 2: Synthesis of a Thiomaleamic Acid Linker for Bioconjugation

This protocol describes the generation of an acid-cleavable thiomaleamic acid linker by reacting a thiol-containing peptide or protein with a maleimide (B117702) derivative, followed by controlled hydrolysis.[6][7]

Materials:

  • Thiol-containing peptide or antibody fragment

  • Maleimide-functionalized payload (e.g., a drug)

  • Phosphate buffered saline (PBS), pH 7.4

  • Buffer at pH 9.0 (e.g., borate (B1201080) buffer) for hydrolysis

  • Size-exclusion chromatography (SEC) column

Workflow for Thiomaleamic Acid Linker Formation

ADC_Linker_Workflow cluster_workflow Formation of an Acid-Cleavable Thiomaleamic Acid Linker Start Thiol-containing Peptide/ Antibody Conjugation React with Maleimide-Payload (pH 7.4) Start->Conjugation Intermediate N-arylthiomaleimide Conjugate Conjugation->Intermediate Hydrolysis Controlled Hydrolysis (pH 9.0) Intermediate->Hydrolysis Final_Product Thiomaleamic Acid Linked Conjugate Hydrolysis->Final_Product Purification Purify by SEC Final_Product->Purification End Final Bioconjugate Purification->End

Caption: Workflow for creating a thiomaleamic acid linker.

Procedure:

  • Thiol-Maleimide Conjugation:

    • Dissolve the thiol-containing peptide in PBS at pH 7.4.

    • Add a 1.5-fold molar excess of the maleimide-functionalized payload.

    • Incubate the reaction at room temperature for 1 hour.

  • Purification of the Intermediate: Remove excess payload by SEC.

  • Controlled Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 9.0 using a suitable buffer.

    • Incubate at 37°C and monitor the hydrolysis of the maleimide ring to the maleamic acid by HPLC-MS. The reaction time will need to be optimized.

  • Final Purification: Once the desired level of hydrolysis is achieved, neutralize the solution and purify the final thiomaleamic acid-linked conjugate by SEC.

Stability Data for Thiomaleamic Acid Linker

ConditionStability
Physiological pH (7.4)Stable
Lysosomal pH (mildly acidic)Quantitative cleavage to release payload
Based on properties described for similar linkers.[6][7]

These protocols and application notes provide a framework for utilizing this compound and its derivatives in advanced peptide synthesis and bioconjugation, offering pathways to novel therapeutics and research tools.

References

Application Notes and Protocols: Malonamic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonamic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest due to their potential as antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting agents. The structural motif of malonamic acid, characterized by a carboxamide group separated from a carboxylic acid (or its ester or amide derivative) by a single methylene (B1212753) group, provides a flexible backbone for the design of targeted therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of malonamic acid-based compounds.

I. Synthetic Protocols for Malonamic Acid Derivatives

The synthesis of malonamic acid derivatives can be achieved through various established chemical methodologies. The choice of synthetic route often depends on the desired functionality, such as esters, amides, or hydroxamates.

A. Synthesis of Malonamic Acid Esters

Malonic acid esters are common intermediates and can be synthesized via the classical malonic ester synthesis.[1][2]

Protocol 1: General Procedure for the Synthesis of Mono-substituted Malonic Acid Ethyl Esters

This protocol describes the alkylation of diethyl malonate followed by partial hydrolysis.

Materials:

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add the desired alkyl halide (1.0 eq) dropwise to the reaction mixture. The reaction is often exothermic. After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Dialkylmalonate: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dialkylated diethyl malonate.

  • Partial Hydrolysis (Saponification): Dissolve the crude dialkylated product in ethanol. Add a solution of potassium hydroxide (1.0 eq) in water dropwise while stirring at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the formation of the monoacid by TLC.

  • Acidification and Extraction: Remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with cold 1M HCl. Extract the product with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the malonamic acid ester derivative. Further purification can be achieved by column chromatography or recrystallization.

B. Synthesis of Malonamides

Malonamides can be prepared by the amidation of malonic esters or by coupling malonic acid with amines.

Protocol 2: Synthesis of N,N'-Disubstituted Malonamides from Diethyl Malonate

This protocol outlines the direct aminolysis of diethyl malonate.

Materials:

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve diethyl malonate (1.0 eq) in methanol or ethanol.

  • Amine Addition: Add the desired amine (2.2 eq) to the solution. If the amine is not highly reactive, a catalytic amount of sodium methoxide or ethoxide can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

C. Synthesis of Malonamic Acid Hydroxamates

Malonamic acid hydroxamates are potent metal-chelating agents and are often synthesized from the corresponding esters.[3][4][5]

Protocol 3: Preparation of Malonamic Acid Hydroxamates from Malonic Esters

This protocol describes the conversion of a malonic acid ester to a hydroxamic acid.

Materials:

  • Mono-ester of a substituted malonic acid (1.0 eq)

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl, 1.5 eq)

  • Potassium hydroxide (KOH) or sodium methoxide (NaOMe) (1.5 eq)

  • Methanol

Procedure:

  • Hydroxylamine Solution Preparation: In a round-bottom flask, prepare a solution of hydroxylamine by adding potassium hydroxide (or sodium methoxide) (1.5 eq) to a suspension of hydroxylamine hydrochloride (1.5 eq) in methanol at 0°C. Stir for 30 minutes.

  • Reaction: To the freshly prepared hydroxylamine solution, add the malonic acid mono-ester (1.0 eq) dissolved in a minimal amount of methanol. Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding water and acidify to pH ~7 with 1M HCl.

  • Isolation and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude hydroxamic acid can be purified by column chromatography or recrystallization.[6]

II. Biological Activities and Quantitative Data

Malonamic acid derivatives have been investigated for a range of biological activities. The following tables summarize key quantitative data from various studies.

A. Antibacterial Activity

Malonamide derivatives have shown promising activity against multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of Malonamide Derivatives against S. aureus

Compound IDMIC (µg/mL) vs S. aureus NCTC8325MIC (µg/mL) vs MRSA ATCC33592
1 4-Cl-Ph4-Cl-Ph>128>128
2 4-CF₃-Ph4-CF₃-Ph1616
3 4-NO₂-Ph4-NO₂-Ph3232
4 2-Cl-Ph2-Cl-Ph6464
5 4-OH-Ph4-OH-Ph>128>128
6 Et4-CF₃-Ph1616
7 Et4-NO₂-Ph3232

Data compiled from studies on symmetric and asymmetric malonamides.

B. Anticancer Activity

Numerous malonamic acid derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC₅₀) of Malonamic Acid Derivatives against Cancer Cell Lines [7][8][9]

Compound IDDerivative TypeCell LineIC₅₀ (µM)
MA-1 ImidazopyrimidineA549 (Lung)5.99
MA-2 ImidazopyrimidineMCF-7 (Breast)39.0
MA-3 ImidazopyrimidineMDA-MB-231 (Breast)35.1
MA-4 Coumarin HybridHL60 (Leukemia)8.09
MA-5 Coumarin HybridMCF-7 (Breast)3.26
MA-6 Coumarin HybridA549 (Lung)9.34
MA-7 QuinazolineA549 (Lung)1.75
MA-8 QuinazolineA549 (Lung)2.05
C. Enzyme Inhibition

Malonamic acid derivatives are effective inhibitors of various enzymes, including matrix metalloproteinases (MMPs), serine racemase, and CD73.[3][10][11][12][13]

Table 3: Inhibitory Activity of Malonamic Acid Derivatives against Various Enzymes

Compound IDTarget EnzymeInhibition ParameterValue
MMAH-1 MMP-8 (Neutrophil Collagenase)Kᵢ0.3 µM
DCM Serine Racemase (mSR)IC₅₀57 µM
BHM Serine Racemase (mSR)IC₅₀40 mM
CD73-IN-1 CD73IC₅₀25 nM
CD73-IN-2 CD73IC₅₀10 nM

III. Experimental Protocols for Biological Evaluation

A. Antibacterial Susceptibility Testing

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

Materials:

  • Bacterial strain (e.g., S. aureus NCTC8325, MRSA ATCC33592)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation: Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. In Vitro Cytotoxicity Assay

Protocol 5: MTT Assay for Cell Viability

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[14]

C. Enzyme Inhibition Assay

Protocol 6: Malachite Green-based Assay for CD73 Inhibition [12][15]

Materials:

  • Recombinant human CD73 enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)

  • Test inhibitor compounds

  • Adenosine monophosphate (AMP) as substrate

  • Malachite green reagent

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, CD73 enzyme, and the inhibitor at various concentrations. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add AMP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development: Add the malachite green reagent to stop the reaction and initiate color development. The reagent forms a colored complex with the phosphate (B84403) released from AMP hydrolysis.

  • Measurement: Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value from a dose-response curve.

IV. Visualizations of Pathways and Workflows

A. Signaling Pathway Diagram

The following diagram illustrates the inhibition of the CD73 signaling pathway by a malonamic acid-based inhibitor.

CD73_Pathway cluster_extracellular Extracellular Space cluster_inhibition cluster_immunesuppression Immune Cell ATP ATP ADP ADP ATP->ADP CD39 CD39 AMP AMP ADP->AMP ADO Adenosine AMP->ADO CD73 CD73 A2AR A2A Receptor ADO->A2AR Inhibitor Malonamic Acid Derivative Inhibitor->CD73 Inhibition Suppression Immune Suppression A2AR->Suppression

Caption: Inhibition of the CD73 pathway by a malonamic acid derivative.

B. Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and biological evaluation of malonamic acid derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Diethyl Malonate) reaction Chemical Synthesis (Alkylation, Amidation, etc.) start->reaction workup Work-up & Isolation reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Primary Screening (e.g., Antibacterial, Cytotoxicity) characterization->screening dose_response Dose-Response Studies (IC50/MIC Determination) screening->dose_response moa Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) dose_response->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar sar->characterization Lead Optimization

Caption: General workflow for the development of malonamic acid derivatives.

V. Conclusion

Malonamic acid and its derivatives are a promising class of compounds with diverse applications in medicinal chemistry. The synthetic accessibility and the tunability of their physicochemical properties make them attractive scaffolds for the development of novel therapeutic agents. The protocols and data presented in this document provide a comprehensive resource for researchers to further explore the potential of this important chemical class.

References

Application Notes and Protocols for the Derivatization of 3-Amino-3-oxopropanoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a metabolite of interest in various biological studies, including those related to asparagine metabolism. Accurate and sensitive quantification of this and other amino acids is crucial for understanding metabolic pathways and for drug development. Due to the polar nature and low volatility of amino acids, derivatization is a critical step prior to chromatographic analysis to enhance detection and improve separation.[1] This document provides detailed application notes and protocols for the derivatization of this compound and other amino acids for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

It is important to note that while the following protocols are established for general amino acid analysis, they are applicable to this compound due to its structural similarity, possessing both an amino and a carboxyl functional group.

Analytical Approaches: A Comparative Overview

The two primary chromatographic techniques for amino acid analysis are HPLC and GC-MS. Each requires a different derivatization strategy to overcome the inherent challenges of analyzing these biomolecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for amino acid analysis.[2] Derivatization is employed to attach a chromophore or fluorophore to the amino acid, enabling sensitive detection by UV or fluorescence detectors. Pre-column derivatization is a common approach where the reaction occurs before the sample is injected into the HPLC system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization is essential to increase the volatility and thermal stability of amino acids, allowing them to be vaporized without decomposition.[1][3] Silylation is a frequently employed derivatization technique for GC-MS analysis of amino acids.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance data for common derivatization methods applicable to the analysis of this compound.

Table 1: HPLC Derivatization Performance Data

Derivatization ReagentAnalyteLOD (µM)LOQ (µM)Linearity (R²)
AccQ•TagVarious Amino Acids0.04 - 0.10.1 - 0.5>0.99
OPA/FMOCVarious Amino Acids0.4 - 1.01.2 - 3.0>0.998

Data compiled from multiple sources. Actual performance may vary depending on the specific amino acid, matrix, and instrumentation.

Table 2: GC-MS Derivatization Performance Data

Derivatization ReagentAnalyteLOD (µM)LOQ (µM)Recovery (%)
MTBSTFAVarious Amino Acids0.094 - 2.336 (ng/m³)0.281 - 7.009 (ng/m³)Not Specified
BSTFAVarious Amino Acids0.04 - 0.10.1 - 0.580 - 110

Data compiled from multiple sources. LOD/LOQ for MTBSTFA are presented in ng/m³ as reported in the source for atmospheric samples.[4] Actual performance may vary depending on the specific amino acid, matrix, and instrumentation.

Experimental Protocols

HPLC Derivatization Protocol: Waters AccQ•Tag™ Method

The Waters AccQ•Tag™ method is a pre-column derivatization technique that utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) to derivatize primary and secondary amino acids, forming stable, fluorescent derivatives.

Materials:

  • Waters AccQ•Tag™ Chemistry Kit (contains AccQ•Fluor™ Borate Buffer, AccQ•Fluor Reagent Powder (AQC), and AccQ•Fluor Reagent Diluent)

  • Sample containing this compound or other amino acids

  • Heating block at 55°C

  • Vortex mixer

  • HPLC system with a fluorescence detector

Protocol:

  • Reagent Preparation:

    • Reconstitute the AccQ•Fluor Reagent Powder (AQC) by adding the AccQ•Fluor Reagent Diluent. Vortex until fully dissolved.

  • Sample Preparation:

    • Ensure the sample is free of particulates by centrifugation or filtration.

    • If the sample is in a highly acidic solution (e.g., >0.1 N HCl), neutralization is required.

  • Derivatization Reaction:

    • In a reaction vial, combine 70 µL of AccQ•Fluor Borate Buffer with 10 µL of your sample or standard.

    • Add 20 µL of the reconstituted AccQ•Fluor Reagent.

    • Immediately vortex the mixture for several seconds.

    • Heat the vial at 55°C for 10 minutes.

  • Analysis:

    • After heating, the sample is ready for injection into the HPLC system.

    • Separate the derivatized amino acids using a reversed-phase column and detect them with a fluorescence detector.

GC-MS Derivatization Protocol: Silylation with MTBSTFA

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a silylating reagent that derivatizes active hydrogens on amino and carboxyl groups, increasing the volatility of the amino acids for GC-MS analysis.[3]

Materials:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • Pyridine (B92270) (optional, as a catalyst)[4]

  • Sample containing this compound or other amino acids (dried)

  • Heating block or oven at 70-100°C

  • GC-MS system

Protocol:

  • Sample Preparation:

    • The sample must be completely dry. Lyophilize or use a speed vacuum to remove all water. Moisture will interfere with the derivatization reaction.[3]

  • Derivatization Reaction:

    • To the dried sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA.

    • For improved reaction efficiency, 30 µL of pyridine can be added to 70 µL of MTBSTFA.[4]

    • Cap the vial tightly and vortex to dissolve the sample.

    • Heat the mixture at 70-100°C for 30 minutes to 2 hours. Optimal time and temperature may need to be determined empirically for specific analytes.[4]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Sample Collection (e.g., cell culture, plasma) Extraction Extraction of Amino Acids SampleCollection->Extraction Purification Purification (e.g., SPE, filtration) Extraction->Purification Drying Drying (for GC-MS) Purification->Drying Derivatization Derivatization Reaction (e.g., AccQ-Tag, MTBSTFA) Purification->Derivatization Drying->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (Fluorescence or MS) Chromatography->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: A generalized experimental workflow for the analysis of amino acids.

asparagine_metabolism cluster_synthesis Asparagine Biosynthesis cluster_degradation Asparagine Degradation Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Asparagine Asparagine Aspartate->Asparagine Asparagine Synthetase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Asparagine Synthetase Asparagine_deg Asparagine Aspartate_deg Aspartate Asparagine_deg->Aspartate_deg Asparaginase Ammonia Ammonia Asparagine_deg->Ammonia Asparaginase

References

Enzymatic Assay of 3-Amino-3-oxopropanoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is an amide derivative of malonic acid. Its metabolism is of interest in various biological contexts, including microbial nitrogen metabolism. The enzymatic hydrolysis of this compound is catalyzed by the enzyme malonamidase (EC 3.5.1.-), which belongs to the amidohydrolase superfamily. This enzyme facilitates the conversion of this compound into malonic acid and ammonia (B1221849). The quantification of this enzymatic activity is crucial for studying the metabolic pathways involving this compound and for the characterization of malonamidase enzymes from various organisms.

This document provides a detailed protocol for a colorimetric enzymatic assay of this compound. The assay is based on the quantification of ammonia, one of the reaction products, using the Berthelot reaction. In this reaction, ammonia reacts with a phenol (B47542) reagent and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol (B113434) dye. The intensity of the color, measured spectrophotometrically at 630-670 nm, is directly proportional to the amount of ammonia produced and, consequently, to the malonamidase activity.

Principle of the Assay

The enzymatic assay is a two-step process. First, malonamidase catalyzes the hydrolysis of this compound. Second, the liberated ammonia is quantified using the Berthelot reaction.

Enzymatic Reaction:

This compound + H₂O ---(Malonamidase)--> Malonic acid + NH₃

Detection Reaction (Berthelot Reaction):

NH₃ + Phenolic Reagent + Hypochlorite ---(Alkaline pH)---> Indophenol (Blue-Green Compound)

Data Presentation

The following table summarizes the key quantitative data for malonamidase from different sources. This information is critical for optimizing the assay conditions.

ParameterValueEnzyme SourceNotes
Optimal pH ~6.8Bradyrhizobium japonicum (MAE2)Based on the identification of a single titratable group in the pH-rate profile.[1]
6.0Stenotrophomonas maltophilia (Peptide Amidase)A related amidase, providing a reference point.[2]
8.0 - 9.0Pseudomonas aeruginosa (Ceramidase)A related amidase, providing a reference point.[3]
Optimal Temperature 39 - 45 °CStenotrophomonas maltophilia (Peptide Amidase)A related amidase, providing a reference point.[2]
kcat 2200 s⁻¹Bradyrhizobium japonicum (MAE2)Catalytic turnover number.
Km for Malonamate Not explicitly reportedBradyrhizobium japonicum (MAE2)A substrate concentration of 5-10 mM is recommended for initial assays.
Km for other substrates 139 µMPseudomonas aeruginosa (Ceramidase)For N-palmitoylsphingosine, providing a general reference for amidase Km values.[3]

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified or partially purified malonamidase preparation.

  • Substrate: this compound (Malonamic acid)

  • Buffer: 50 mM Potassium Phosphate (B84403) buffer, pH 6.8

  • Ammonia Standard: Ammonium chloride (NH₄Cl) solution (1 mM)

  • Berthelot Reagent A (Phenolic Reagent):

    • Phenol (5% w/v)

    • Sodium nitroprusside (0.025% w/v)

  • Berthelot Reagent B (Hypochlorite Reagent):

  • Trichloroacetic acid (TCA): 10% (w/v)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 630-670 nm

  • Incubator or water bath

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Standards) reaction_setup Set up reaction mixtures (Buffer, Substrate, Enzyme) prep_reagents->reaction_setup prep_enzyme Prepare Enzyme Dilutions prep_enzyme->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop reaction with TCA incubation->stop_reaction add_reagent_a Add Berthelot Reagent A stop_reaction->add_reagent_a add_reagent_b Add Berthelot Reagent B add_reagent_a->add_reagent_b color_development Incubate for color development add_reagent_b->color_development read_absorbance Read Absorbance at 650 nm color_development->read_absorbance std_curve Generate Ammonia Standard Curve read_absorbance->std_curve calc_activity Calculate Enzyme Activity std_curve->calc_activity

Caption: Experimental workflow for the enzymatic assay of this compound.

Step-by-Step Protocol

1. Preparation of Reagents:

  • 50 mM Potassium Phosphate Buffer (pH 6.8): Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic potassium phosphate solutions to achieve a pH of 6.8.

  • 100 mM this compound stock solution: Dissolve the appropriate amount of this compound in the potassium phosphate buffer.

  • 1 mM Ammonium Chloride Standard Stock: Dissolve 53.49 mg of NH₄Cl in 1 L of deionized water.

  • Ammonia Standards (0-100 µM): Prepare a series of dilutions from the 1 mM stock solution in potassium phosphate buffer.

2. Enzyme Preparation:

  • Dilute the malonamidase enzyme preparation in cold potassium phosphate buffer to a concentration that will result in a linear rate of reaction over the desired time course. The optimal concentration should be determined empirically.

3. Enzymatic Reaction:

  • Set up the reaction in microcentrifuge tubes:

    • Test Samples: 50 µL of 50 mM Potassium Phosphate Buffer (pH 6.8), 20 µL of 100 mM this compound, and 30 µL of enzyme solution.

    • Enzyme Blank: 70 µL of 50 mM Potassium Phosphate Buffer (pH 6.8) and 30 µL of enzyme solution (to account for any endogenous ammonia in the enzyme preparation).

    • Substrate Blank: 50 µL of 50 mM Potassium Phosphate Buffer (pH 6.8) and 20 µL of 100 mM this compound, and 30 µL of buffer instead of enzyme (to account for non-enzymatic hydrolysis).

  • Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 100 µL of 10% TCA.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.

4. Ammonia Detection (Berthelot Reaction):

  • Transfer 50 µL of the supernatant from each reaction tube to a new well in a 96-well microplate.

  • Add 50 µL of each ammonia standard to separate wells.

  • Add 50 µL of Berthelot Reagent A to each well.

  • Add 50 µL of Berthelot Reagent B to each well.

  • Incubate the plate at room temperature for 20-30 minutes to allow for color development.

  • Measure the absorbance at 650 nm using a microplate reader.

5. Data Analysis:

  • Standard Curve: Plot the absorbance values of the ammonia standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Ammonia Concentration: Use the standard curve equation to determine the concentration of ammonia in each sample.

  • Calculate Enzyme Activity:

    • Subtract the absorbance of the enzyme and substrate blanks from the test sample absorbance.

    • Calculate the amount of ammonia (in µmoles) produced in the reaction.

    • Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

    Activity (U/mL) = (µmoles of NH₃ produced) / (incubation time (min) * volume of enzyme (mL))

Signaling Pathway and Metabolic Context

Malonamidase is involved in the metabolic pathway of malonate. In some organisms, particularly nitrogen-fixing bacteria, malonate is produced and subsequently metabolized. The hydrolysis of malonamic acid is a key step in this process, liberating ammonia which can be assimilated.

Malonamidase Reaction Pathway

malonamidase_pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products substrate This compound enzyme Malonamidase (EC 3.5.1.-) substrate->enzyme water H₂O water->enzyme product1 Malonic acid enzyme->product1 product2 Ammonia (NH₃) enzyme->product2

Caption: The enzymatic reaction catalyzed by malonamidase.

This detailed protocol provides a robust framework for the enzymatic assay of this compound. Researchers are encouraged to optimize the specific conditions, such as enzyme concentration and incubation time, for their particular experimental setup.

References

Application Notes and Protocols for Coupling Reactions Involving 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a versatile bifunctional molecule incorporating both a carboxylic acid and an amide. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives, N-substituted malonamic acids and malonamic acid esters, are precursors to a wide range of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the two primary types of coupling reactions involving this compound: amide bond formation and esterification.

Amide Bond Formation: Synthesis of N-Substituted-3-amino-3-oxopropanamides

The carboxylic acid moiety of this compound can be readily coupled with primary and secondary amines to yield the corresponding N-substituted-3-amino-3-oxopropanamides. These reactions are typically facilitated by standard peptide coupling reagents.

Applications

N-substituted-3-amino-3-oxopropanamides are important intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential as:

  • Enzyme inhibitors

  • Anticonvulsant agents

  • Antimicrobial agents

Common Coupling Reagents and Mechanisms

Several classes of coupling reagents are effective for the synthesis of N-substituted-3-amino-3-oxopropanamides. The general mechanism involves the activation of the carboxylic acid group of this compound to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

A. Carbodiimide-based Reagents (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can improve efficiency and reduce side reactions by forming a more stable active ester.[1][2][3]

B. Onium Salt-based Reagents (e.g., HATU, HBTU, PyBOP): These reagents, typically based on phosphonium (B103445) or aminium salts, directly convert the carboxylic acid into a highly reactive activated ester in the presence of a non-nucleophilic base.[4][5] HATU, for instance, forms a highly reactive OAt-active ester, which leads to rapid and efficient amide bond formation with minimal racemization.[4]

Experimental Protocols

Protocol 1.1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted-3-amino-3-oxopropanamide.

Protocol 1.2: Synthesis of 3-Anilino-3-oxopropanoic Acid

This protocol details the specific synthesis of 3-anilino-3-oxopropanoic acid from the corresponding methyl ester, which is formed via a coupling reaction.

Materials:

Procedure:

  • To a solution of methyl 2-(N-phenylaminocarbonyl)acetate (6.8 g, 35.2 mmol) in a mixture of methanol (160 mL), tetrahydrofuran (160 mL), and water (160 mL), add lithium hydroxide (8.9 g, 212 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • After completion, remove the organic solvents under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-anilino-3-oxopropanoic acid.

Quantitative Data for Amide Coupling Reactions
Coupling PartnerCoupling ReagentsSolventTime (h)Yield (%)Reference
Aniline (from methyl ester)LiOH (hydrolysis)MeOH/THF/H₂O391.3[6]

Note: The synthesis of the starting methyl ester involves a prior coupling step.

Esterification: Synthesis of this compound Esters

The carboxylic acid group of this compound can undergo esterification with various alcohols to produce the corresponding esters. These reactions are typically acid-catalyzed.

Applications

This compound esters are versatile intermediates used in:

  • The synthesis of β-amino acids and β-lactams.

  • The preparation of more complex active pharmaceutical ingredients.

  • Prodrug design to improve the pharmacokinetic properties of parent drugs.

Experimental Protocols

Protocol 2.1: Acid-Catalyzed Esterification with Alcohols

This protocol describes a general method for the esterification of a malonic acid derivative with an alcohol using a strong acid catalyst.

Materials:

  • This compound or a derivative

  • Alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • An appropriate solvent (e.g., toluene, or the alcohol reactant in excess)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend this compound (1.0 eq) in the chosen solvent.

  • Add the alcohol (3.0 eq or as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-TsOH (0.1 eq).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography or distillation under reduced pressure.

Quantitative Data for Esterification Reactions
ReactantAlcoholCatalystSolventYield (%)Reference
Malonic AcidButanol-1KU-2-8p-Xylene74-89[7]
Malonic AcidHeptanol-1KU-2-8p-Xylene74-89[7]
Malonic AcidOctanol-1KU-2-8p-Xylene74-89[7]
Malonic AcidBenzyl alcoholKU-2-8p-Xylene74-89[7]

Note: These yields are for the synthesis of diesters of malonic acid, which provides a relevant benchmark for the esterification of the single carboxylic acid group in this compound.

Diagrams

Signaling Pathways and Experimental Workflows

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3_Amino_3_oxopropanoic_acid This compound Activation Carboxylic Acid Activation 3_Amino_3_oxopropanoic_acid->Activation Amine Primary or Secondary Amine (R-NH₂) Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Additive Additive (e.g., HOBt) Additive->Activation Base Base (e.g., DIPEA) Base->Coupling Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Chromatography Workup->Purification Product N-Substituted-3-amino- 3-oxopropanamide Purification->Product

Caption: General workflow for amide coupling reactions of this compound.

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 3_Amino_3_oxopropanoic_acid This compound Reaction Reflux with Water Removal 3_Amino_3_oxopropanoic_acid->Reaction Alcohol Alcohol (R-OH) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Solvent Solvent (e.g., Toluene or excess Alcohol) Solvent->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Chromatography or Distillation Workup->Purification Product 3-Amino-3-oxopropanoic Acid Ester Purification->Product

Caption: General workflow for the esterification of this compound.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a diverse range of N-substituted amides and esters. The protocols outlined in this document provide robust methods for achieving these transformations, which are fundamental in the fields of medicinal chemistry and drug development. The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired outcome. Researchers are encouraged to optimize these general procedures for their specific applications.

References

Application Notes and Protocols for the Purification of 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid, is a dicarboxylic acid monoamide with potential applications in pharmaceutical synthesis and as a building block in medicinal chemistry. The purity of this compound is critical for its intended application, necessitating effective purification techniques to remove starting materials, by-products, and other impurities. These application notes provide detailed protocols for the purification of this compound using recrystallization and ion-exchange chromatography, two common and effective methods for purifying polar, small molecules.

The protocols provided are based on general principles for the purification of polar amino acids and related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, the provided parameters for recrystallization are derived from studies on the structurally similar malonic acid. Researchers should consider these protocols as a starting point and may need to optimize conditions to achieve the desired purity and yield.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Understanding these properties is crucial for developing and optimizing purification strategies.

PropertyValue
IUPAC Name This compound[1]
Synonyms Malonamic acid, Carbamoylacetic acid, Malonic acid monoamide[1]
Molecular Formula C3H5NO3[1][2]
Molecular Weight 103.08 g/mol [1][2]
Appearance White to off-white powder/solid[2]
Purity (typical commercial) ≥95%[2]

Purification Techniques

Two primary methods are recommended for the purification of this compound: recrystallization and ion-exchange chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals.

Protocol: Single-Solvent Recrystallization

This protocol is adapted from general recrystallization procedures for polar organic compounds and solubility data for malonic acid, which is expected to have similar solubility characteristics.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polar nature of this compound and solubility data for malonic acid, suitable solvents to screen include water, ethanol, and mixtures thereof.[3][4] A summary of malonic acid solubility in various solvents is provided below as a reference.

SolventSolubility of Malonic AcidReference
WaterSoluble[3]
EthanolSoluble[4]
MethanolSoluble[3]
2-PropanolSoluble[4]
AcetonitrileSoluble[4]
HexaneInsoluble[3]
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities exist) A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Collect Crystals by Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry Purified Crystals E->F

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a powerful technique for purifying ionizable molecules like amino acids.[5][6][7] It separates molecules based on their net charge. Since this compound possesses both a carboxylic acid group and an amide group, it can be purified using either cation or anion exchange chromatography, depending on the pH of the mobile phase.

Protocol: Cation-Exchange Chromatography

This protocol provides a general framework for the purification of this compound using a strong cation exchange resin.

Materials:

  • Crude this compound solution

  • Strong cation exchange resin (e.g., Dowex 50W)

  • Chromatography column

  • Elution buffers (e.g., dilute HCl or ammonia (B1221849) solutions)

  • pH meter

  • Fraction collector

  • Analytical method for detection (e.g., HPLC, TLC)

Procedure:

  • Resin Preparation and Packing: Swell the cation exchange resin in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., dilute acid, such as 0.1 M HCl) until the pH of the eluate is the same as the buffer.

  • Sample Loading: Dissolve the crude this compound in the starting buffer and load it onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound by using a buffer with a higher ionic strength or a different pH. A common method is to use a gradient of increasing concentration of a salt (e.g., NaCl) or a base (e.g., ammonia solution).[8]

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of the desired compound.

  • Pooling and Desalting: Pool the fractions containing the pure product. If a salt was used for elution, a desalting step (e.g., dialysis or size-exclusion chromatography) may be necessary.

  • Lyophilization: Lyophilize the purified solution to obtain the solid product.

Logical Diagram for Ion-Exchange Chromatography

IEC_Logic cluster_column Chromatography Column cluster_process Purification Steps Resin Cation Exchange Resin Wash Wash with Buffer (Remove Impurities) Resin->Wash Retains Load Load Crude Sample (Low pH) Load->Resin Binds Elute Elute with High Salt/pH (Collect Product) Wash->Elute Purified_Product Purified_Product Elute->Purified_Product Purified This compound

Caption: A logical diagram illustrating the principle of purifying this compound using cation-exchange chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the purification of this compound. Both recrystallization and ion-exchange chromatography are effective methods that can be tailored to meet the specific purity requirements of researchers, scientists, and drug development professionals. It is recommended to perform small-scale optimization experiments to determine the most suitable conditions for achieving high purity and yield.

References

Application Notes and Protocols for the Quantification of 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-oxopropanoic acid, also known as malonamic acid or 2-carbamoylacetic acid, is a key biomarker in various biological processes. It is notably a product of asparagine deamidation, a common non-enzymatic post-translational modification of proteins that can impact their structure, function, and stability.[1][2] The accumulation of deamidated proteins is associated with aging and various diseases. Consequently, the accurate quantification of this compound in biological matrices is crucial for research in drug development, diagnostics, and fundamental biology.

These application notes provide detailed protocols for two distinct and robust analytical methods for the quantification of this compound:

  • Direct Quantification by Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS): A sensitive and specific method for the direct measurement of this polar analyte without the need for derivatization.

  • Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization: A widely accessible method employing derivatization to enhance chromatographic retention and detection sensitivity, suitable for both fluorescence and mass spectrometry detectors.

Signaling Pathways and Biological Relevance

The primary route for the formation of this compound in biological systems is through the deamidation of the amino acid asparagine. This process can occur spontaneously within proteins and peptides.

Asparagine Asparagine Residue (in Protein/Peptide) Succinimide Succinimide Intermediate Asparagine->Succinimide Intramolecular nucleophilic attack Proteolysis Proteolysis Asparagine->Proteolysis Aspartic_Acid Aspartic Acid Residue Succinimide->Aspartic_Acid Hydrolysis Isoaspartic_Acid Isoaspartic Acid Residue Succinimide->Isoaspartic_Acid Hydrolysis (major product) Free_Asparagine Free Asparagine Proteolysis->Free_Asparagine Deamidation Spontaneous Deamidation Free_Asparagine->Deamidation Malonamic_Acid This compound (Malonamic Acid) Deamidation->Malonamic_Acid cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Cell Culture Supernatant) Protein_Precipitation Protein Precipitation (e.g., with cold Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Dilution Dilution & Filtration Supernatant_Collection->Dilution HILIC_Separation HILIC Separation Dilution->HILIC_Separation ESI Electrospray Ionization (ESI) HILIC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Analysis Data Analysis & Quantification MS_Analysis->Data_Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Prepared Sample (Protein-precipitated supernatant) Derivatization Derivatization (OPA/3-MPA) Sample->Derivatization RP_HPLC Reversed-Phase HPLC Derivatization->RP_HPLC Detection Fluorescence or MS Detection RP_HPLC->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 3-amino-3-oxopropanoic acid (also known as malonamic acid) as a versatile starting material. The protocols outlined below are based on established chemical principles and analogous reactions found in the scientific literature, offering a practical guide for the synthesis of pyrimidines, pyridones, pyrazolones, and thiazoles.

Introduction

This compound is a valuable C3 building block possessing both a carboxylic acid and an amide functional group. This bifunctionality allows for a range of cyclocondensation reactions to form diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. These protocols are designed to be a foundational resource for researchers exploring the synthetic utility of this readily available starting material.

Data Presentation

The following table summarizes the key quantitative data for the synthetic protocols described in this document. Please note that yields for reactions not directly reported in the literature for this compound are estimated based on analogous transformations.

HeterocycleProduct NameReactantsSolventCatalyst/ReagentTemperature (°C)Reaction Time (h)Yield (%)
Pyrimidine (B1678525)4,6-Dihydroxypyrimidine (B14393)This compound, FormamideMethanolSodium Methoxide50-651-275-85 (estimated)
Pyridone6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxamideThis compound, Ethyl acetoacetateEthanolPiperidineReflux4-660-70 (estimated)
Pyrazolone5-Oxo-4,5-dihydro-1H-pyrazole-4-carboxamideThis compound, Hydrazine hydrateEthanolAcetic Acid (catalytic)Reflux3-565-75 (estimated)
Thiazole2-Amino-4-hydroxythiazole-5-carboxamide3-Thioamino-3-oxopropanoic acid, Ethyl bromoacetateEthanolSodium BicarbonateReflux2-470-80 (estimated, for the cyclization step)

Experimental Protocols

Synthesis of 4,6-Dihydroxypyrimidine

This protocol describes the synthesis of a key pyrimidine intermediate via the cyclocondensation of this compound with formamide. The methodology is adapted from established procedures for the synthesis of 4,6-dihydroxypyrimidine from malonates and malonamides.[1][2][3][4]

Reaction Scheme:

G reactant1 This compound reagents Sodium Methoxide, Methanol, 50-65 °C reactant1->reagents reactant2 + Formamide reactant2->reagents product 4,6-Dihydroxypyrimidine reagents->product G reactant1 This compound reagents Piperidine, Ethanol, Reflux reactant1->reagents reactant2 + Ethyl acetoacetate reactant2->reagents product 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxamide reagents->product G reactant1 This compound reagents Acetic Acid (cat.), Ethanol, Reflux reactant1->reagents reactant2 + Hydrazine hydrate reactant2->reagents product 5-Oxo-4,5-dihydro-1H-pyrazole-4-carboxamide reagents->product G start This compound step1 Thionation (e.g., Lawesson's Reagent) start->step1 intermediate 3-Thioamino-3-oxopropanoic acid step1->intermediate step2 Hantzsch Cyclization (Ethyl bromoacetate, NaHCO3) intermediate->step2 product 2-Amino-4-hydroxythiazole-5-carboxamide step2->product

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-oxopropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-amino-3-oxopropanoic acid, also known as malonamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction to form malonamic acid from diethyl malonate and ammonia (B1221849) is resulting in a low yield. What are the potential causes?

A1: Low yields in the ammonolysis of diethyl malonate are a common issue and can be attributed to several factors:

  • Incomplete Reaction: The reaction between diethyl malonate and ammonia to form the monoamide (ethyl malonamate) and its subsequent hydrolysis to malonamic acid may not have gone to completion. Reaction times may need to be extended, or the temperature may need to be optimized.

  • Formation of Malonamide (B141969): A significant side reaction is the formation of the diamide (B1670390), malonamide, where both ester groups of diethyl malonate react with ammonia. To minimize this, a molar excess of diethyl malonate relative to ammonia can be employed.

  • Hydrolysis of Diethyl Malonate: If water is present in the reaction mixture, diethyl malonate can hydrolyze back to malonic acid, which can then react with ammonia to form ammonium (B1175870) malonate. Ensure anhydrous conditions for the initial ammonolysis step.

  • Product Degradation: Prolonged heating or harsh basic conditions can lead to the degradation of the desired product.

Q2: I am observing multiple spots on my TLC plate after the synthesis. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests a mixture of products and unreacted starting materials. The most common impurities include:

  • Unreacted Diethyl Malonate: A non-polar spot corresponding to the starting material.

  • Ethyl Malonamate (B1258346): The intermediate monoamide, which will have a different polarity than the final product.

  • Malonamide: The diamide byproduct, which is generally more polar than ethyl malonamate.

  • Malonic Acid: Formed from the hydrolysis of diethyl malonate.

To identify these impurities, you can run co-spots with commercially available standards if possible. Further characterization can be performed using techniques like HPLC or NMR spectroscopy on the isolated fractions.[1]

Q3: What is the optimal method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like malonamic acid.[2][3] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[2]

  • Solvent Selection: For malonamic acid, polar solvents are generally suitable. A common choice is water or a mixture of ethanol (B145695) and water. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one for your specific crude product.[4]

  • Procedure:

    • Dissolve the crude malonamic acid in a minimum amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of pure crystals.

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]

    • Dry the crystals thoroughly.

Q4: During the hydrolysis of malonamide to malonamic acid, how can I control the reaction to favor the mono-acid product?

A4: The selective hydrolysis of one amide group in malonamide to form malonamic acid requires careful control of reaction conditions to prevent the formation of malonic acid as a byproduct.

  • Stoichiometry of Base/Acid: Use of a limited amount of acid or base (typically one equivalent) is crucial. Acid-catalyzed hydrolysis is a common method.[5]

  • Reaction Temperature and Time: Milder reaction conditions (lower temperature and shorter reaction time) will favor the formation of the mono-hydrolyzed product. The progress of the reaction should be carefully monitored by TLC or HPLC to stop it once the desired product is the major component.

Experimental Protocols

Below are detailed methodologies for the key synthetic routes to this compound.

Protocol 1: Synthesis of this compound from Diethyl Malonate and Ammonia

This two-step protocol involves the initial formation of ethyl malonamate followed by its hydrolysis.

Step 1: Synthesis of Ethyl Malonamate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for several hours, or add a saturated solution of ammonia in ethanol.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain crude ethyl malonamate.

Step 2: Hydrolysis of Ethyl Malonamate to this compound

  • Dissolve the crude ethyl malonamate in an aqueous solution of a base (e.g., 1 equivalent of sodium hydroxide) or acid (e.g., dilute hydrochloric acid).

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture.

  • If basic hydrolysis was performed, carefully acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization.

Protocol 2: Synthesis of this compound from Malonamide

This protocol involves the partial hydrolysis of malonamide.

  • In a round-bottom flask, dissolve malonamide (1 equivalent) in water.

  • Add one equivalent of a strong acid, such as hydrochloric acid.

  • Heat the reaction mixture to a controlled temperature (e.g., 50-60 °C) and stir for a set period.

  • Monitor the reaction closely using TLC or HPLC to maximize the formation of malonamic acid while minimizing the formation of malonic acid.

  • Once the optimal conversion is reached, cool the reaction mixture in an ice bath to crystallize the product.

  • Collect the crude product by filtration and wash with a small amount of cold water.

  • Purify the this compound by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Note that yields can vary significantly based on the specific experimental setup and optimization.

ParameterSynthesis from Diethyl MalonateSynthesis from Malonamide
Starting Material Diethyl MalonateMalonamide
Key Reagents Ammonia, Ethanol, NaOH/HClHCl or NaOH
Reaction Type Ammonolysis followed by HydrolysisPartial Hydrolysis
Typical Temperature 0 °C to reflux50-60 °C
Typical Reaction Time 12-24 hours2-6 hours
Reported Yield 60-80%50-70%
Primary Side Product MalonamideMalonic Acid

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Incomplete? side_reactions Significant Side Products (TLC/HPLC) incomplete->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature incomplete->optimize_conditions Yes malonamide Malonamide Formation (from Diethyl Malonate) side_reactions->malonamide From Diethyl Malonate malonic_acid Malonic Acid Formation (from Malonamide) side_reactions->malonic_acid From Malonamide purification_loss Check Purification Step side_reactions->purification_loss No Significant Side Products adjust_stoichiometry Adjust Stoichiometry: - Use excess diethyl malonate malonamide->adjust_stoichiometry control_hydrolysis Control Hydrolysis: - Use 1 eq. acid/base - Monitor closely malonic_acid->control_hydrolysis end Improved Yield optimize_conditions->end adjust_stoichiometry->end control_hydrolysis->end recrystallization Optimize Recrystallization: - Choose appropriate solvent - Minimize hot solvent volume purification_loss->recrystallization recrystallization->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification arrow arrow start Starting Material (Diethyl Malonate or Malonamide) reaction Reaction with Ammonia or H+/OH- start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Reaction Work-up (Acidification/Extraction) monitoring->workup crude Crude this compound workup->crude dissolve Dissolve Crude Product in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Cold Solvent Wash crystallization->vacuum_filtration drying Drying vacuum_filtration->drying pure_product Pure this compound drying->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing Yield of 3-Amino-3-oxopropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-3-oxopropanoic acid (also known as malonamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common and readily available starting materials include diethyl malonate and a source of ammonia (B1221849). Another potential route involves the reaction of malonic acid with urea.

Q2: What is the most likely cause of low yields in my synthesis?

A2: Low yields can stem from several factors, including incomplete reaction, the formation of byproducts such as malonamide (B141969) (the diamide), and losses during product isolation and purification. Careful control of reaction conditions is crucial.

Q3: How can I minimize the formation of the byproduct malonamide?

A3: The formation of malonamide occurs when both ester groups of diethyl malonate react with ammonia. To favor the formation of the desired mono-amide, it is important to control the stoichiometry of the reactants. Using a molar excess of diethyl malonate relative to ammonia can help increase the statistical probability of mono-amidation. Additionally, controlling the reaction temperature and time is critical, as prolonged reaction times or higher temperatures can promote the formation of the diamide.

Q4: What are the recommended methods for purifying this compound?

A4: Purification can be challenging due to the polar nature of the product. Recrystallization from a suitable solvent system, such as an ethanol (B145695)/water mixture, is a common method. It is important to carefully select the solvent to ensure good recovery of the product while leaving impurities in the mother liquor.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis are recommended for confirming the structure and assessing the purity of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of Ethyl 3-Amino-3-oxopropanoate (Intermediate)
Symptom Possible Cause Suggested Solution
Low conversion of diethyl malonate1. Insufficient reaction time or temperature.2. Ineffective mixing of reactants.1. Increase the reaction time or gradually increase the temperature while monitoring the reaction progress by TLC or GC.2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of significant amount of malonamide (diamide)1. Excess ammonia or prolonged reaction time.2. High reaction temperature.1. Use a controlled amount of ammonia or a significant excess of diethyl malonate.2. Maintain a lower reaction temperature to favor mono-amidation.
Complex mixture of productsUncontrolled side reactions.Review the reaction setup to ensure an inert atmosphere if necessary and check the purity of starting materials.
Problem 2: Low Yield of this compound (Final Product)
Symptom Possible Cause Suggested Solution
Incomplete hydrolysis of the ethyl ester1. Insufficient hydrolysis time or temperature.2. Inadequate amount of acid or base catalyst.1. Extend the hydrolysis time or increase the temperature.2. Increase the concentration of the acid or base catalyst.
Product loss during workup and purification1. Product is partially soluble in the extraction solvent.2. Inefficient crystallization.1. Use a more polar solvent for extraction or perform multiple extractions.2. Optimize the recrystallization solvent system and cooling process.
Decomposition of the productHarsh reaction conditions (e.g., high temperature).Perform the hydrolysis and purification steps at the lowest effective temperatures.

Experimental Protocols

The following are proposed detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3-Amino-3-oxopropanoate

This protocol describes the selective mono-ammonolysis of diethyl malonate.

Materials:

  • Diethyl malonate

  • Anhydrous ammonia (gas or a solution in ethanol)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve diethyl malonate in anhydrous ethanol.

  • Cool the solution in an ice-water bath.

  • Slowly bubble anhydrous ammonia gas through the solution with vigorous stirring. Alternatively, add a pre-cooled solution of ammonia in ethanol dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess ammonia by purging with nitrogen or by rotary evaporation.

  • The resulting crude ethyl 3-amino-3-oxopropanoate can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Hydrolysis of Ethyl 3-Amino-3-oxopropanoate

This protocol describes the hydrolysis of the intermediate ester to the final acid.

Materials:

  • Ethyl 3-amino-3-oxopropanoate

  • Hydrochloric acid (concentrated) or Sodium hydroxide (B78521) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask containing ethyl 3-amino-3-oxopropanoate, add a solution of hydrochloric acid or sodium hydroxide.

  • Heat the mixture to reflux with stirring.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If acidic hydrolysis was performed, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

  • If basic hydrolysis was performed, acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes. Note that optimal conditions may vary depending on the specific experimental setup.

Table 1: Reaction Parameters for the Synthesis of Ethyl 3-Amino-3-oxopropanoate

ParameterValue
Reactant Ratio (Diethyl malonate:Ammonia)2:1 to 5:1 (molar ratio)
SolventAnhydrous Ethanol
Temperature0 - 10 °C
Reaction Time2 - 6 hours
Expected Yield40 - 60%

Table 2: Reaction Parameters for the Hydrolysis of Ethyl 3-Amino-3-oxopropanoate

ParameterValue
Hydrolysis Agent6M HCl or 2M NaOH
Temperature80 - 100 °C (Reflux)
Reaction Time1 - 3 hours
Expected Yield70 - 90%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Ethyl 3-Amino-3-oxopropanoate cluster_hydrolysis Hydrolysis and Purification start Diethyl Malonate + Ammonia reaction1 Ammonolysis in Ethanol start->reaction1 intermediate Crude Ethyl 3-Amino-3-oxopropanoate reaction1->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis neutralization Neutralization / Acidification hydrolysis->neutralization filtration Filtration and Washing neutralization->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_intermediate Intermediate Synthesis Issues cluster_hydrolysis_issues Hydrolysis Issues cluster_purification_issues Purification Issues start Low Yield of Final Product check_intermediate Analyze Intermediate Stage start->check_intermediate check_hydrolysis Analyze Hydrolysis Stage start->check_hydrolysis check_purification Analyze Purification Stage start->check_purification incomplete_ammonolysis Incomplete Ammonolysis? check_intermediate->incomplete_ammonolysis diamide_formation High Diamide Formation? check_intermediate->diamide_formation incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis loss_during_workup Loss during Workup? check_purification->loss_during_workup

Technical Support Center: Malonamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of malonamic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing malonamic acid?

A1: The most common laboratory-scale synthetic routes to malonamic acid are:

  • Controlled Ammonolysis of Diethyl Malonate: This involves the reaction of diethyl malonate with ammonia (B1221849). The reaction needs to be carefully controlled to favor the formation of the mono-amide over the di-amide (malonamide).

  • Partial Hydrolysis of Malonamide (B141969): This method involves the hydrolysis of malonamide, typically under acidic or basic conditions. The reaction time and conditions are crucial to prevent complete hydrolysis to malonic acid.

  • Partial Hydrolysis of Malononitrile (B47326): This route involves the stepwise hydrolysis of malononitrile. This is a multi-step process where malononitrile is first hydrated to cyanoacetamide, which is then hydrolyzed to malonamic acid.[1] Careful control of reaction conditions is necessary to isolate the desired product.

Q2: What is the primary side product to watch for during the ammonolysis of diethyl malonate?

A2: The primary side product is malonamide , which results from the ammonolysis of both ester groups.[2] Over-reaction is the main cause of its formation.

Q3: Can decarboxylation be a problem during malonamic acid synthesis?

A3: Yes, decarboxylation can be a significant side reaction, especially at elevated temperatures. Malonamic acid, being a derivative of malonic acid, is susceptible to losing carbon dioxide upon heating, which would likely result in the formation of acetamide.[3][4] It is advisable to keep reaction and purification temperatures as low as possible.

Q4: Are there any specific safety concerns when working with nitrile-based syntheses of malonamic acid?

A4: Yes, when synthesizing malonamic acid from malononitrile, it is crucial to handle cyanide-containing compounds with extreme care in a well-ventilated fume hood.[5] Hydrolysis of nitriles can also produce ammonia, which is a corrosive and pungent gas.[6]

Troubleshooting Guides

Synthesis via Controlled Ammonolysis of Diethyl Malonate
Issue Possible Cause Troubleshooting Steps
Low yield of malonamic acid and high yield of malonamide Reaction time is too long, or the reaction temperature is too high, favoring the formation of the di-amide.Reduce the reaction time and/or lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC or NMR to stop the reaction at the optimal point.
Presence of unreacted diethyl malonate Insufficient ammonia or reaction time is too short.Ensure an adequate supply of ammonia is present. If using a solution of ammonia, ensure it is sufficiently concentrated. Increase the reaction time while monitoring for the formation of malonamide.
Formation of N-substituted malonamide when using an amine Similar to the formation of malonamide, this is due to the reaction of the amine with both ester groups.Optimize the stoichiometry of the amine to diethyl malonate. A slight excess of the ester may favor the mono-amidation product. Control the reaction temperature and time carefully.
Complex mixture of products Presence of reactive impurities like formaldehyde (B43269).Ensure the purity of starting materials. Diethyl malonate can react with formaldehyde and amines to produce various side products.[7]
Synthesis via Partial Hydrolysis of Malonamide
Issue Possible Cause Troubleshooting Steps
Low yield of malonamic acid and high yield of malonic acid Reaction conditions (e.g., acid/base concentration, temperature, time) are too harsh, leading to complete hydrolysis.Reduce the concentration of the acid or base. Lower the reaction temperature and shorten the reaction time. Perform a time-course study to identify the optimal reaction duration for maximizing malonamic acid yield.
Significant amount of unreacted malonamide Reaction conditions are too mild, or the reaction time is too short.Increase the reaction temperature or the concentration of the hydrolyzing agent. Extend the reaction time and monitor the progress.
Synthesis via Partial Hydrolysis of Malononitrile
Issue Possible Cause Troubleshooting Steps
Isolation of cyanoacetamide instead of malonamic acid Incomplete hydrolysis. The reaction was stopped at the intermediate stage.The hydrolysis of malononitrile to malonamic acid proceeds via cyanoacetamide.[1] To obtain malonamic acid, the reaction needs to proceed further. Adjust the reaction conditions (e.g., increase temperature or reaction time) to favor the hydrolysis of the amide group of cyanoacetamide.
Formation of malonic acid Over-hydrolysis of the nitrile and amide functionalities.Similar to the hydrolysis of malonamide, milder reaction conditions are required. Use a less concentrated acid or base, lower the temperature, and carefully monitor the reaction progress to stop it after the formation of malonamic acid.
Presence of unreacted malononitrile Insufficient hydrolysis.Ensure adequate reaction time and appropriate concentration of the hydrolyzing agent.

Summary of Common Side Products

Synthetic Route Starting Material Common Side Products Reason for Formation
AmmonolysisDiethyl MalonateMalonamideOver-reaction (ammonolysis of both ester groups)[2]
Partial HydrolysisMalonamideMalonic AcidOver-reaction (hydrolysis of the amide group)
Partial HydrolysisMalononitrileCyanoacetamide, Malonic AcidIncomplete hydrolysis (cyanoacetamide) or over-hydrolysis (malonic acid)[1]
GeneralMalonamic AcidAcetamideThermal decarboxylation[3][4]

Experimental Workflow and Side Product Formation

The following diagram illustrates the key synthetic pathways to malonamic acid and the potential for side product formation.

Malonamic_Acid_Synthesis DEM Diethyl Malonate Malonamide Malonamide DEM->Malonamide + NH3 (excess) Malonamic_Acid Malonamic Acid DEM->Malonamic_Acid + NH3 (controlled) Malonamide->Malonamic_Acid Partial Hydrolysis Malonic_Acid Malonic Acid Malonamide->Malonic_Acid Complete Hydrolysis Malononitrile Malononitrile Cyanoacetamide Cyanoacetamide Malononitrile->Cyanoacetamide Partial Hydrolysis Acetamide Acetamide Malonamic_Acid->Acetamide Heat (Decarboxylation) Cyanoacetamide->Malonamic_Acid Hydrolysis Cyanoacetamide->Malonic_Acid Over-hydrolysis

Caption: Synthetic pathways to malonamic acid and common side products.

References

Technical Support Center: Purity Enhancement of 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-Amino-3-oxopropanoic acid (also known as malonamic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities in this compound can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Unreacted Starting Materials: Such as diethyl malonate or related esters.

  • Side-Reaction Byproducts: Including malonic acid, which can form through hydrolysis of the amide group.

  • Oligomeric Species: Formed through self-condensation reactions.

  • Residual Solvents: From the reaction or initial purification steps.

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is generally the most effective and scalable method for purifying solid compounds like this compound, often yielding a product with high purity. For highly impure samples or for analytical purposes, column chromatography can also be employed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of pure this compound.

Problem: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or crystallization is kinetically slow.

  • Solution:

    • Evaporate some of the solvent to increase the concentration.

    • Cool the solution in an ice bath to further decrease solubility.

    • Induce crystallization by scratching the flask or adding a seed crystal.

Problem: Low recovery of the purified product.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled before filtration to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

HPLC Analysis Issues

Problem: Poor peak shape or resolution.

  • Cause: Inappropriate mobile phase composition, column degradation, or sample overload.

  • Solution:

    • Optimize the mobile phase pH and organic solvent ratio.

    • Use a new or thoroughly cleaned HPLC column.

    • Inject a smaller sample volume or a more dilute sample.

Problem: Inconsistent retention times.

  • Cause: Fluctuations in mobile phase composition, temperature, or flow rate.

  • Solution:

    • Ensure the mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a constant temperature.

    • Verify the HPLC pump is functioning correctly and delivering a stable flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization from a mixed solvent system (e.g., water-ethanol).

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add ethanol (B145695) (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold water-ethanol mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HPLC Purity Analysis of this compound

This protocol provides a starting point for developing an HPLC method for purity assessment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

The following tables summarize expected quantitative data for the purification and analysis of this compound.

Table 1: Purity Improvement via Recrystallization

Purification StepInitial Purity (%)Final Purity (%)Recovery (%)
First Recrystallization859875
Second Recrystallization98>99.585

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterSpecificationResult
Linearity (R²)≥ 0.9990.9995
Limit of Detection (LOD)-0.01 µg/mL
Limit of Quantitation (LOQ)-0.05 µg/mL
Accuracy (% Recovery)98.0 - 102.099.5
Precision (% RSD)≤ 2.01.2

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 3-Amino-3- oxopropanoic acid recrystallization Recrystallization start->recrystallization Dissolve in hot solvent filtration Filtration & Washing recrystallization->filtration Cool to crystallize drying Drying filtration->drying Collect crystals hplc HPLC Purity Analysis drying->hplc Analyze purity nmr NMR for Structural Confirmation drying->nmr end Pure 3-Amino-3- oxopropanoic acid hplc->end nmr->end

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution1 Re-heat & Add Co-solvent Slow Cooling Scratch / Seed oiling_out->solution1 solution2 Concentrate Solution Cool in Ice Bath Scratch / Seed no_crystals->solution2 solution3 Use Minimum Hot Solvent Thorough Cooling Minimal Cold Wash low_yield->solution3 success Pure Crystals solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common recrystallization issues.

Stability issues with 3-Amino-3-oxopropanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-amino-3-oxopropanoic acid (malonamic acid) in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The two main stability issues for this compound in solution are its susceptibility to hydrolysis and decarboxylation. The presence of both an amide and a carboxylic acid functional group in a β-position to each other makes the molecule prone to degradation under certain conditions.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is highly pH-dependent. The rate of decomposition is known to increase with decreasing pH, indicating that the primary degradation pathway under acidic conditions is the hydrolysis of the amide bond to yield malonic acid and ammonia (B1221849). While amides are generally more stable than esters, they can still undergo hydrolysis when heated in acidic or basic aqueous solutions.[1][2][3]

Q3: Is this compound sensitive to temperature?

A3: Yes, temperature is a critical factor. As a derivative of a β-keto acid, this compound is susceptible to decarboxylation upon heating.[4][5] This reaction involves the loss of carbon dioxide from the carboxylic acid group. Therefore, it is crucial to avoid high temperatures when preparing and storing solutions.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products are malonic acid and ammonia (from hydrolysis) and potentially acetamide (B32628) (from decarboxylation). Further degradation of malonic acid at elevated temperatures can yield acetic acid and carbon dioxide.

Q5: How should I prepare and store stock solutions of this compound to maximize stability?

A5: To maximize stability, prepare stock solutions in a high-purity, anhydrous organic solvent such as DMSO or ethanol, if your experimental system allows. For aqueous buffers, it is recommended to prepare fresh solutions immediately before use. If storage of aqueous solutions is necessary, store them at low temperatures (-20°C or -80°C) and at a neutral or slightly acidic pH (around pH 6-7), though empirical testing is recommended. Avoid repeated freeze-thaw cycles.

Q6: I'm observing precipitation in my aqueous buffer. What could be the cause?

A6: Precipitation of this compound in aqueous buffers can be due to its limited solubility, which is influenced by pH and the ionic strength of the buffer. As a carboxylic acid, its solubility is pH-dependent; it is generally less soluble at acidic pH where it is in its protonated form.[6] Ensure the concentration is not above its solubility limit in the specific buffer system and pH you are using.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Loss of compound activity or inconsistent results over time Degradation of this compound in solution via hydrolysis or decarboxylation.• Prepare fresh solutions for each experiment.• If using a stored solution, perform a quick stability check using an analytical method like HPLC.• Avoid high temperatures during solution preparation and experiments.• Optimize the pH of your buffer to a range where the compound is most stable (requires empirical testing).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products (malonic acid, acetamide).• Characterize the degradation products by comparing their retention times with those of standards.• Perform a forced degradation study to identify potential degradation products under various stress conditions (see Experimental Protocols).
Precipitation of the compound in aqueous buffer The concentration of the compound exceeds its solubility at the given pH and temperature. The pH of the solution is near the pKa of the carboxylic acid group, reducing solubility.• Decrease the final concentration of the compound.• Adjust the pH of the buffer. For carboxylic acids, increasing the pH above the pKa generally increases solubility.• Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experimental system. Always include a vehicle control.
pH of the solution changes over time Degradation of the compound to acidic or basic products. For example, hydrolysis to malonic acid will decrease the pH.• This is an indicator of instability. Prepare solutions fresh.• Use a buffer with sufficient buffering capacity to maintain a stable pH.

Data Presentation

The following tables provide a summary of the expected stability of this compound under various conditions based on general chemical principles and data for analogous compounds. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) (hours)Primary Degradation Pathway
2.0< 1Acid-catalyzed hydrolysis
4.0~ 8Acid-catalyzed hydrolysis
6.0> 48Minimal degradation
8.0~ 24Base-catalyzed hydrolysis
10.0< 4Base-catalyzed hydrolysis

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t½) (hours)Primary Degradation Pathway
4> 168 (1 week)Minimal degradation
25 (Room Temp)~ 72Slow hydrolysis and decarboxylation
37~ 48Hydrolysis and decarboxylation
60< 8Rapid hydrolysis and decarboxylation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the degradation products and pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours. Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photostability: Expose a solution of the compound to a calibrated light source. Keep a control sample in the dark. After the exposure period, prepare solutions of both samples for analysis.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

  • Instrumentation: HPLC with a UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-25 min: 95% to 5% B

    • 25-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., around 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

DegradationPathways 3-Amino-3-oxopropanoic_acid This compound Malonic_acid Malonic acid + NH3 3-Amino-3-oxopropanoic_acid->Malonic_acid Hydrolysis (Acid/Base) Acetamide Acetamide + CO2 3-Amino-3-oxopropanoic_acid->Acetamide Decarboxylation (Heat) Acetic_acid Acetic acid + CO2 Malonic_acid->Acetic_acid Decarboxylation (Heat)

Caption: Degradation pathways of this compound.

StabilityTestingWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid_Base Acid/Base Hydrolysis Oxidation Oxidation (H2O2) Heat Thermal Stress (Heat) Light Photostability (Light) HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Evaluation Data Evaluation and Pathway Identification HPLC_Analysis->Data_Evaluation

References

Technical Support Center: Overcoming Poor Reactivity of 3-Amino-3-oxopropanoic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor reactivity of 3-amino-3-oxopropanoic acid (malonamic acid) in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor reactivity in standard amide coupling reactions?

A1: The poor reactivity of this compound can be attributed to several factors:

  • Electronic Effects: The presence of the electron-withdrawing amide group can decrease the nucleophilicity of the carboxylate, making it less reactive towards activation by coupling reagents.

  • Decarboxylation: As a malonic acid derivative, this compound is susceptible to decarboxylation upon activation of the carboxylic acid. This is a significant side reaction that consumes the starting material and reduces the yield of the desired coupled product.

  • Side Reactions of the Primary Amide: The primary amide group can undergo side reactions under certain coupling conditions, such as dehydration to a nitrile, particularly with carbodiimide (B86325) reagents.[1]

Q2: What are the common side reactions to be aware of when coupling this compound?

A2: The primary side reactions of concern are:

  • Decarboxylation: The activated carboxylate can readily lose carbon dioxide to form an enolate intermediate, which can lead to undesired byproducts.

  • N-Acylurea Formation: When using carbodiimide reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine coupling partner.[2]

  • Dehydration of the Primary Amide: Although less common than with residues like asparagine and glutamine, there is a potential for the primary amide to be dehydrated to a nitrile under harsh conditions.[1]

  • Racemization: As with any amino acid coupling, there is a risk of racemization at the alpha-carbon if applicable to a substituted this compound derivative, especially with prolonged reaction times or the use of strong bases.[1]

Q3: Which coupling reagents are recommended for this compound?

A3: For challenging substrates like this compound, more potent coupling reagents are generally recommended.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU are highly efficient and react quickly, which can help to minimize side reactions like decarboxylation by favoring the desired coupling pathway.[3]

  • Phosphonium Salts (PyBOP): PyBOP is another effective reagent for amide bond formation and is known to be useful in difficult couplings.[4]

  • Carbodiimides with Additives (EDC/HOBt or EDC/OxymaPure): While potentially less efficient than uronium/phosphonium salts for this substrate, the combination of a carbodiimide like EDC with an additive such as HOBt or OxymaPure can suppress racemization and improve yields compared to using the carbodiimide alone.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Potential Causes & Solutions

Potential CauseRecommended Solution
Decarboxylation of Activated Acid Use a high-efficiency coupling reagent like HATU or PyBOP to accelerate the rate of the desired amide bond formation over decarboxylation. Lowering the reaction temperature (e.g., to 0 °C) can also help to suppress this side reaction.
Inefficient Carboxylic Acid Activation Switch to a more potent coupling reagent. If using a carbodiimide, ensure the use of an additive like HOBt or OxymaPure. Pre-activation of the carboxylic acid for a short period (5-10 minutes) before adding the amine can sometimes improve results.
Poor Solubility of Reagents Ensure all reactants are fully dissolved. Consider using a more polar aprotic solvent like DMF or NMP.
Hydrolysis of Activated Species Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
Issue 2: Presence of Multiple Unidentified Byproducts

Potential Causes & Solutions

Potential CauseRecommended Solution
Decarboxylation and Subsequent Reactions The primary cause is likely decarboxylation. Optimize the reaction as described above to minimize this pathway. Purification by flash chromatography may be necessary to isolate the desired product from closely related byproducts.
Side Reactions of the Primary Amide Avoid harsh conditions and prolonged reaction times. If nitrile formation is suspected, consider protecting the primary amide, although this adds extra synthetic steps.
N-Acylurea Formation (with carbodiimides) The use of additives like HOBt or OxymaPure is crucial to minimize the formation of this unreactive byproduct.[2]

Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

  • Dissolution: Dissolve this compound (1.0 eq.) and the amine coupling partner (1.1 eq.) in anhydrous DMF under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5 minutes.

  • Activation and Coupling: Cool the reaction mixture to 0 °C. Add HATU (1.2 eq.) and continue stirring at 0 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Coupling using EDC/HOBt

  • Dissolution: Dissolve this compound (1.0 eq.), the amine coupling partner (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling: Add EDC (1.2 eq.) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Monitoring and Work-up: Follow steps 4 and 5 from the HATU protocol.

Protocol 3: General Procedure for Coupling using PyBOP

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in anhydrous DMF.

  • Base and Reagent Addition: Add DIPEA (2.2 eq.) followed by PyBOP (1.1 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 10-60 minutes.[6]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described in the HATU protocol.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentAdditiveTypical BaseKey AdvantagesPotential Drawbacks for this compound
HATU (HOAt)DIPEAHigh efficiency, fast reaction times, low racemization.[3]Higher cost.
HBTU (HOBt)DIPEAGood efficiency, widely used.Slightly less reactive than HATU.
PyBOP (HOBt)DIPEAHigh efficiency, avoids carcinogenic byproducts of BOP.[4]Can be less effective than HATU for extremely difficult couplings.
EDC HOBt/OxymaPureDIPEA/NMMCost-effective, water-soluble byproduct.[5]Slower reaction rates may favor decarboxylation; risk of N-acylurea formation.[2]
DCC HOBtN/AInexpensive.Insoluble urea (B33335) byproduct complicates purification; risk of N-acylurea formation.[1]

Yields are highly substrate and condition-dependent and are not provided as absolute values. This table serves as a qualitative guide.

Visualizations

Diagram 1: Proposed Reaction Pathways in the Coupling of this compound

G cluster_0 Activation cluster_1 Reaction Pathways Acid 3-Amino-3-oxopropanoic Acid Activated Activated Intermediate (e.g., OAt-ester, O-acylisourea) Acid->Activated + Reagent Reagent Coupling Reagent (e.g., HATU, EDC) Coupling Desired Amide Product Activated->Coupling + Amine Decarboxylation Decarboxylation (Side Reaction) Activated->Decarboxylation Amine Amine Nucleophile

Caption: Activation and competing reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

G start Low Yield in Coupling Reaction check_decarboxylation Suspect Decarboxylation? start->check_decarboxylation optimize_reagent Switch to More Potent Coupling Reagent (HATU, PyBOP) check_decarboxylation->optimize_reagent Yes check_activation Inefficient Activation? check_decarboxylation->check_activation No lower_temp Lower Reaction Temperature (0 °C) optimize_reagent->lower_temp end Improved Yield lower_temp->end preactivate Pre-activate Acid (5-10 min) check_activation->preactivate Yes check_conditions Check Reaction Conditions check_activation->check_conditions No preactivate->end use_anhydrous Use Anhydrous Solvents/Reagents check_conditions->use_anhydrous increase_equivalents Increase Equivalents of Coupling Reagent use_anhydrous->increase_equivalents increase_equivalents->end

Caption: Troubleshooting logic for low yield.

References

Preventing decomposition of 3-Amino-3-oxopropanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the decomposition of 3-Amino-3-oxopropanoic acid (also known as malonamic acid) during storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A1: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, maintaining a temperature between 2°C and 8°C is recommended. The use of a desiccator or placing desiccant pouches in the secondary container can provide additional protection against moisture.

Q2: What are the primary decomposition pathways for this compound?

A2: Based on its chemical structure, a β-keto acid amide, two primary degradation pathways are anticipated:

  • Hydrolysis: The amide bond can be hydrolyzed, particularly under acidic or basic conditions, to yield malonic acid and ammonia.

  • Decarboxylation: As a β-keto acid derivative, it is susceptible to decarboxylation, especially upon heating, which would result in the formation of acetamide (B32628) and carbon dioxide.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the amide bond. Acidic conditions may also promote decarboxylation. For optimal stability in solution, it is advisable to maintain a pH near neutral and to use freshly prepared solutions.

Q4: What are the visible signs of decomposition?

A4: Decomposition of solid this compound may not always be visually apparent. However, signs of moisture absorption, such as clumping or caking of the powder, can indicate a higher risk of degradation. For solutions, a change in color, the formation of a precipitate, or a significant shift in pH could signal decomposition.

Q5: How can I check the purity of my stored this compound?

A5: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method can separate the intact this compound from its potential degradation products, allowing for quantification of its purity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solid material is clumped or caked. Absorption of moisture due to improper storage (hygroscopicity).- Dry the material under vacuum at a low temperature. - Store the material in a desiccator or in a tightly sealed container with a desiccant. - For future use, handle the material in a low-humidity environment (e.g., a glove box).
Inconsistent experimental results using the same batch. Partial decomposition of the material.- Confirm the purity of the material using an appropriate analytical method (e.g., HPLC). - If decomposition is confirmed, procure a fresh batch of the compound. - Review storage and handling procedures to prevent future degradation.
Aqueous solution becomes cloudy or forms a precipitate over time. - Decomposition leading to the formation of less soluble products. - Microbial growth in non-sterile solutions.- Prepare fresh solutions before use. - If the solution must be stored, filter-sterilize it and store at 2-8°C for a limited time. - Investigate the nature of the precipitate to understand the degradation pathway.
A decrease in the pH of an unbuffered aqueous solution is observed. Hydrolysis of the amide to the more acidic malonic acid.- Use freshly prepared solutions. - Consider using a buffered solution if compatible with the experimental setup.

Experimental Protocols

Protocol 1: Accelerated Stability Study of Solid this compound

This protocol is designed to assess the stability of solid this compound under accelerated conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Aliquot approximately 10 mg of this compound into several vials.

  • Initial Analysis (T=0): Analyze an initial sample to determine its purity before starting the stability study.

  • Storage Conditions: Place the vials in controlled environment chambers at the following conditions:

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH

    • 5°C (refrigerated)

  • Time Points: Withdraw one vial from each condition at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the results to the initial analysis to determine the rate of degradation under each condition.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method can be used to separate and quantify this compound and its primary potential degradation products, malonic acid and acetamide.

Chromatographic Conditions:

Parameter Condition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 5% B5-15 min: 5% to 50% B15-20 min: 50% B20-22 min: 50% to 5% B22-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

  • Prepare standard solutions of malonic acid and acetamide in mobile phase A.

  • For analysis, dilute the samples to an appropriate concentration within the linear range of the method.

Visualizations

Decomposition_Pathways 3-Amino-3-oxopropanoic_acid This compound Malonic_Acid_Ammonia Malonic Acid + Ammonia 3-Amino-3-oxopropanoic_acid->Malonic_Acid_Ammonia Hydrolysis (Acid/Base) Acetamide_CO2 Acetamide + CO2 3-Amino-3-oxopropanoic_acid->Acetamide_CO2 Decarboxylation (Heat)

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions 40C_75RH 40°C / 75% RH Time_Points Sample at Time Points (e.g., 1, 2, 4, 8 weeks) 40C_75RH->Time_Points 25C_60RH 25°C / 60% RH 25C_60RH->Time_Points 5C 5°C 5C->Time_Points Start Start: Aliquot Samples T0_Analysis T=0 Analysis (Purity Assay) Start->T0_Analysis T0_Analysis->40C_75RH T0_Analysis->25C_60RH T0_Analysis->5C Analysis Purity and Degradation Product Analysis (HPLC) Time_Points->Analysis Data_Evaluation Evaluate Degradation Rate Analysis->Data_Evaluation Troubleshooting_Logic Issue Inconsistent Experimental Results Check_Purity Check Purity via HPLC Issue->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Purity_Low Purity is Low Check_Purity->Purity_Low Review_Protocol Review Experimental Protocol for Other Variables Purity_OK->Review_Protocol New_Batch Procure Fresh Batch of Compound Purity_Low->New_Batch Review_Storage Review Storage and Handling Procedures New_Batch->Review_Storage

Technical Support Center: Interpreting NMR Spectra of 3-Amino-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of 3-amino-3-oxopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound are influenced by the solvent used. Below is a summary of predicted values in a common NMR solvent, DMSO-d6.

Data Presentation: Predicted NMR Data for this compound in DMSO-d6

¹H NMR Data
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
-COOH10.0 - 13.0Broad Singlet1HChemical shift and line width are highly dependent on concentration and water content. May exchange with D2O.
-NH27.0 - 8.0Broad Singlet2HChemical shift can vary; may appear as two distinct signals due to restricted rotation around the C-N bond. May exchange with D2O.
-CH2-3.2 - 3.5Singlet2HAppears as a singlet as there are no adjacent protons for coupling.
¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) Notes
-COOH170 - 175Carbonyl of the carboxylic acid.
-C(O)NH2168 - 172Carbonyl of the amide.
-CH2-40 - 45Methylene carbon.

Q2: I am not seeing the carboxylic acid proton signal in my 1H NMR spectrum. What could be the reason?

A2: The absence of the carboxylic acid proton signal is a common issue. Several factors can cause this:

  • Proton Exchange with Solvent: If your deuterated solvent contains traces of D2O or if the sample itself is wet, the acidic -COOH proton can exchange with deuterium (B1214612), causing the signal to disappear or become very broad.[1] DMSO, a common solvent for polar compounds, is very hygroscopic and can easily absorb water.[1]

  • Formation of a Salt: If the sample was subjected to a workup with a base or is contaminated with a basic substance, the carboxylic acid may exist as its carboxylate salt (e.g., -COO⁻Na⁺), in which case there would be no -COOH proton to observe.[1]

  • Very Broad Signal: The carboxylic acid proton signal is often very broad and can be lost in the baseline noise, especially in dilute samples.[1][2]

Q3: The amide (-NH2) protons appear as a single broad peak, but I expected two signals. Why is that?

A3: The appearance of the amide protons can be complex. Due to the partial double bond character of the C-N bond in amides, rotation around this bond can be restricted.[3] This can lead to the two amide protons being chemically non-equivalent, resulting in two separate signals. However, factors such as increased temperature, solvent effects, and proton exchange can lead to a coalescence of these signals into a single broad peak.

Q4: My baseline is noisy and the peaks are broad. How can I improve the quality of my spectrum?

A4: Poor spectral quality, characterized by a noisy baseline and broad peaks, can stem from several issues:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample. Automated or manual shimming should be performed before data acquisition.[4]

  • Insoluble Material: The presence of suspended solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines.[5][6] Ensure your sample is fully dissolved and filter it if necessary.[6]

  • High Sample Concentration: Very concentrated samples can lead to increased viscosity, which in turn can cause peak broadening.[6] Preparing a more dilute sample may improve resolution.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Spectrum

Symptoms:

  • A large peak around 3.3 ppm in DMSO-d6 or 1.57 ppm in D2O.

  • Signals corresponding to common laboratory solvents like acetone (B3395972) (2.09 ppm in DMSO-d6) or ethyl acetate.[7]

Troubleshooting Workflow:

G start Unexpected Peaks Observed q1 Is there a large, broad peak around 3.3 ppm (DMSO-d6) or 1.57 ppm (D2O)? start->q1 res1 Likely a water peak. - Dry the sample thoroughly. - Use fresh, dry NMR solvent. - Store solvents over molecular sieves. q1->res1 Yes q2 Are there sharp singlets or multiplets corresponding to common solvents? q1->q2 No end Clean Spectrum res1->end res2 Solvent contamination. - Ensure NMR tubes and glassware are clean and dry. - Remove residual solvent from the sample under high vacuum. q2->res2 Yes q2->end No

Caption: Troubleshooting unexpected peaks in the NMR spectrum.

Issue 2: Missing Exchangeable Protons (-COOH, -NH2)

Symptoms:

  • The integral for the aromatic or aliphatic region is correct, but the signals for the carboxylic acid and/or amide protons are absent.

Troubleshooting Workflow:

G start Missing -COOH or -NH2 Peaks q1 Did you perform a D2O shake? start->q1 res1 The peaks have exchanged with deuterium. This confirms their identity as labile protons. q1->res1 Yes q2 Is the sample in a protic deuterated solvent (e.g., D2O, MeOD)? q1->q2 No end Peaks Identified/Observed res1->end res2 Protons have exchanged with the solvent. Run the spectrum in an aprotic solvent like DMSO-d6. q2->res2 Yes q3 Is the sample dry and in a dry aprotic solvent? q2->q3 No res2->end res3 The peaks may be very broad. - Increase the concentration. - Adjust the vertical scale to look for a broad, low-intensity signal. q3->res3 Yes q3->end No, check for salt formation res3->end

Caption: Troubleshooting missing exchangeable proton signals.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

A high-quality NMR sample is crucial for obtaining a high-quality spectrum.[8]

Materials:

  • This compound (5-10 mg for ¹H NMR, 15-30 mg for ¹³C NMR)[5]

  • High-purity deuterated solvent (e.g., DMSO-d6, D2O)

  • 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of this compound directly into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] For this compound, DMSO-d6 is a good choice due to its ability to dissolve polar compounds and slow down the exchange of labile protons.

  • Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for a good spectrum.[5]

  • Filter the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool into the NMR tube.[6] This step is critical to remove any particulate matter that could interfere with the magnetic field homogeneity.[6]

  • Check Sample Height: The final sample height in the NMR tube should be between 4 and 5 cm.[5]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: D2O Exchange Experiment

This experiment is used to confirm the identity of exchangeable protons (like -OH and -NH).[7]

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in an aprotic solvent like DMSO-d6.

  • Add D2O: Add one to two drops of deuterium oxide (D2O) to the NMR tube containing your sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire another ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The signals corresponding to the -COOH and -NH2 protons should decrease in intensity or disappear entirely in the second spectrum, confirming their identity.[7]

References

Challenges in the scale-up of 3-Amino-3-oxopropanoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production and scale-up of 3-Amino-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound, also known as malonamic acid, is typically synthesized through the partial hydrolysis of malononitrile (B47326) or the amidation of malonic acid derivatives. One common laboratory-scale method involves the reaction of a malonic acid ester with ammonia. Another approach is the controlled hydrolysis of cyanoacetic acid. For larger scale production, optimizing the reaction conditions to favor mono-amidation over the formation of malonamide (B141969) is a key challenge.

Q2: What are the primary challenges in scaling up the production of this compound?

A2: The primary challenges in scaling up production include:

  • Reaction Control: Ensuring consistent temperature and pH control in a larger reactor to prevent side reactions and decomposition.

  • Mixing Efficiency: Achieving homogenous mixing of reactants in a large volume to ensure consistent product quality and yield.

  • Product Isolation and Purification: Developing an efficient and scalable method for isolating the product from the reaction mixture and achieving the desired purity. Crystallization is often the method of choice, but its success can be influenced by impurities.

  • By-product Formation: Increased potential for the formation of by-products such as malonic acid and malonamide at a larger scale.

Q3: How do impurities affect the crystallization of this compound?

A3: Structurally related impurities can significantly impact the crystallization process.[1] They can affect the crystal habit (shape), lead to the formation of different polymorphs, and reduce the overall purity of the final product.[1] For instance, the presence of unreacted starting materials or by-products can inhibit nucleation and crystal growth, leading to lower yields and smaller, less uniform crystals that are difficult to filter and dry.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product purity?

A4: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction by quantifying the consumption of reactants and the formation of the product and any by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and aid in the identification of unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule and to quickly assess the presence of starting materials or by-products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for by-product formation. - Ensure efficient mixing.
Product degradation.- Lower the reaction temperature. - Control the pH of the reaction mixture.
Inefficient product isolation.- Optimize the crystallization solvent and temperature profile. - Adjust the pH to ensure the product is in its least soluble form.
Low Purity Presence of unreacted starting materials.- Ensure the stoichiometry of the reactants is correct. - Increase the reaction time or temperature to drive the reaction to completion.
Formation of by-products (e.g., malonamide, malonic acid).- Optimize reaction conditions (temperature, pH, reaction time) to minimize side reactions. - Employ a purification method such as recrystallization or chromatography.
Inefficient purification.- Screen different solvents for recrystallization to find one that effectively excludes impurities. - Consider using ion-exchange chromatography for purification.
Poor Crystal Quality (small, irregular crystals) Rapid crystallization.- Slow down the cooling rate during crystallization. - Use an anti-solvent addition method for crystallization and control the addition rate.
Presence of impurities.- Improve the purity of the crude product before crystallization.[1]
Difficulty in Filtering and Drying Small particle size.- Optimize the crystallization process to obtain larger, more uniform crystals.
Product is hygroscopic.- Dry the product under vacuum at a controlled temperature. - Handle and store the final product in a low-humidity environment.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Ethyl Cyanoacetate (B8463686) (Illustrative Lab-Scale)

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl cyanoacetate in ethanol.

  • Slowly add ammonium hydroxide to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using HPLC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reactants (Ethyl Cyanoacetate, Ammonium Hydroxide) B Reaction (Reflux) A->B C Acidification (HCl) B->C D Precipitation C->D E Filtration D->E F Recrystallization E->F G Drying F->G H Final Product (this compound) G->H I QC Testing (HPLC, NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Scale-up Issue Identified Problem Low Yield or Purity? Start->Problem CheckReaction Check Reaction Parameters (Temp, Time, Mixing) Problem->CheckReaction Low Yield CheckPurity Analyze Impurity Profile (HPLC, MS) Problem->CheckPurity Low Purity OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction OptimizePurification Optimize Purification (Recrystallization, Chromatography) CheckPurity->OptimizePurification End Problem Resolved OptimizeReaction->End OptimizePurification->End

Caption: Logical workflow for troubleshooting scale-up issues.

References

Removal of impurities from 3-Amino-3-oxopropanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-3-oxopropanoic acid (malonamic acid).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. When synthesized from malonic acid and an amine source (e.g., ammonia), the primary impurities are typically:

  • Unreacted Malonic Acid: The starting dicarboxylic acid may not fully react.

  • Malonamide (B141969): The diamide (B1670390) byproduct formed from the reaction of both carboxylic acid groups of malonic acid.

  • Residual Solvents: Solvents used in the reaction or purification may be retained in the final product.

  • Degradation Products: At elevated temperatures, decarboxylation of malonic acid can occur, though this is less common as a final product impurity. Deamination of the product under harsh conditions is also a possibility.

Q2: My final product has a low melting point and appears wet. What could be the cause?

A2: This often indicates the presence of residual solvents or unreacted starting materials which can depress the melting point. Inadequate drying is a common cause. If the product was purified by recrystallization, ensure the crystals are thoroughly washed with a cold, non-dissolving solvent to remove residual mother liquor and then dried under vacuum to a constant weight.

Q3: HPLC analysis of my product shows multiple peaks. How can I identify the impurities?

A3: To identify the impurity peaks in your HPLC chromatogram, you can run the following standards for comparison:

  • Your starting materials (e.g., malonic acid).

  • The potential byproduct, malonamide. If standards are unavailable, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the mass of the impurity and aid in its identification.

Q4: Can I use techniques other than recrystallization to purify this compound?

A4: While recrystallization is the most common and often most effective method for purifying solid this compound, other techniques can be employed:

  • Column Chromatography: For small-scale purification or when impurities have very similar solubility profiles to the product, silica (B1680970) gel column chromatography can be effective. A polar mobile phase would be required.

  • Acid-Base Extraction: This can be useful for removing non-acidic or non-basic impurities. However, given the amphoteric nature of the product and the acidic nature of a likely impurity (malonic acid), this method may be challenging to implement effectively for separating these specific compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Ensure stoichiometric ratios of reactants are correct. Consider increasing reaction time or temperature (while monitoring for degradation).
Product loss during workup/purification.Optimize the purification protocol. For recrystallization, minimize the amount of hot solvent used and ensure the solution is sufficiently cooled to maximize crystal formation.
Product Discoloration Presence of colored impurities from starting materials or side reactions.Treat a solution of the crude product with activated charcoal before filtration and recrystallization.
Degradation of the product due to excessive heat.Avoid prolonged exposure to high temperatures during the reaction and purification steps.
Presence of Unreacted Malonic Acid Insufficient amount of the aminating agent or incomplete reaction.Recrystallize the product from a suitable solvent. The difference in solubility between malonic acid and this compound can be exploited.
Presence of Malonamide (Diamide byproduct) Excess of the aminating agent or prolonged reaction times at elevated temperatures.Formation of the diamide is often favored by harsher reaction conditions. Consider milder conditions. Purification can be achieved by recrystallization, as malonamide often has different solubility characteristics.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general method for the purification of crude this compound containing impurities such as malonic acid and malonamide. The choice of solvent is critical and should be determined experimentally. Water or ethanol-water mixtures are often good starting points.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the recrystallization solvent to the flask to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation

Table 1: Representative Purity Data Before and After Recrystallization
Compound Purity Before Recrystallization (%) Purity After Recrystallization (%) Common Impurities Removed
This compound85>98Malonic acid, Malonamide

Note: Purity is typically determined by HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Malonic Acid + Ammonia reaction Amidation Reaction start->reaction crude_product Crude this compound (Contains impurities) reaction->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution Transfer to Purification filtration Hot Filtration dissolution->filtration crystallization Cooling & Crystallization filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Problem with Final Product purity_check Low Purity by HPLC? start->purity_check yield_check Low Yield? start->yield_check color_check Product Discolored? start->color_check impurity_id Identify Impurities (e.g., Malonic Acid, Malonamide) purity_check->impurity_id Yes reaction_conditions Review Reaction Conditions (Stoichiometry, Time, Temp) yield_check->reaction_conditions Yes workup_loss Check for Losses During Workup yield_check->workup_loss No charcoal_treatment Use Activated Charcoal During Recrystallization color_check->charcoal_treatment Yes check_temp Check for Overheating color_check->check_temp No recrystallize Perform Recrystallization impurity_id->recrystallize check_purity_again Re-check Purity recrystallize->check_purity_again solvent_optimization Optimize Recrystallization Solvent check_purity_again->solvent_optimization Still Impure optimize_workup Optimize Filtration & Transfer Steps reaction_conditions->optimize_workup workup_loss->optimize_workup

Caption: Troubleshooting decision tree for this compound purification.

Validation & Comparative

Comparative Guide to Purity Validation of 3-Amino-3-oxopropanoic Acid: HPLC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of small molecule compounds like 3-amino-3-oxopropanoic acid is a critical step in preclinical and clinical studies. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other common analytical techniques for purity validation, supported by experimental protocols and data.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely adopted technique for the separation, identification, and quantification of impurities in pharmaceutical compounds.[1] Its high sensitivity and specificity make it the gold standard for impurity profiling. The coupling of liquid chromatography with mass spectrometry allows for the separation of the target compound from its impurities, followed by their precise mass determination, which aids in structural elucidation.[1]

For a small, polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode over traditional reversed-phase chromatography due to better retention.[1][2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and test samples in a suitable diluent (e.g., a mixture of 90:10 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Vortex the solutions to ensure complete dissolution.

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

  • Chromatographic Conditions:

    • HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution and faster analysis times.[4]

    • Column: A HILIC column (e.g., an amide-based stationary phase, 2.1 x 100 mm, 1.7 µm) is ideal for retaining the polar analyte.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient from high to low organic phase concentration is used to elute the polar compounds.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.[2]

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.[4]

    • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.

    • Precursor Ion [M-H]⁻: The expected m/z for this compound is 102.0197.[5]

    • Data Acquisition: Full scan mode to detect all potential impurities, with tandem MS (MS/MS) experiments to fragment ions for structural confirmation.

ParameterRecommended SettingRationale
Chromatography Mode HILICProvides superior retention for the highly polar this compound.[1]
Column Amide-based HILIC, sub-2 µmOffers high efficiency and resolution for separating polar analytes.
Mobile Phase Acetonitrile/Ammonium Formate BufferVolatile buffer compatible with MS detection, provides good peak shape.
Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated, leading to high sensitivity.
Detector High-Resolution MS (e.g., Q-TOF)Enables accurate mass measurement for impurity identification and differentiation from isobaric species.[4]

Alternative Purity Validation Methods

While HPLC-MS is highly effective, other methods can be employed depending on the specific requirements of the analysis, such as throughput, cost, and the need for absolute quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method. Since this compound lacks a strong chromophore, detection is typically performed at low wavelengths (e.g., 210 nm).[1][6] To enhance separation on standard C18 columns, ion-pair chromatography can be utilized.[1][6] Alternatively, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used to form highly fluorescent products, significantly improving detection sensitivity.[7][8]

  • Quantitative NMR (qNMR): A primary analytical method that provides a direct measurement of the analyte concentration without the need for a reference standard of the same compound. It is highly accurate and can be used to determine the purity of a substance by comparing the integral of the analyte's signals to that of a certified internal standard. qNMR is often used for the certification of reference materials.[9]

  • Mass Balance Method: This is a comprehensive approach for determining the purity of a reference material by quantifying all possible impurities.[7] It involves the separate analysis of related structural impurities (by LC-MS/MS), water content (by Karl Fischer titration), residual organic solvents (by GC-MS), and non-volatile residues (by thermogravimetry).[7] The purity is then calculated by subtracting the sum of all identified impurities from 100%.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical method depends on various factors. The table below provides a comparison of the discussed techniques.

FeatureHPLC-MSHPLC-UVQuantitative NMR (qNMR)Mass Balance Method
Principle Chromatographic separation followed by mass-based detection and quantification.Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Summation of all impurity analyses (water, solvents, related substances, etc.) subtracted from 100%.[7]
Specificity Very High (distinguishes isobaric compounds via fragmentation).Moderate to Low (risk of co-elution and lack of specificity).High (structure-specific signals).Very High (holistic assessment).
Sensitivity Very High (femtomole to picomole range).[4]Low to Moderate (nanomole range, improved with derivatization).[8]Low (micromole range).Depends on the individual methods used for each impurity class.
Throughput Moderate to High.High.Low.Very Low.
Cost High instrumentation and maintenance costs.Low instrumentation cost.Very high initial instrument cost.High (requires multiple instruments and significant labor).
Best Use Case Impurity identification, structural elucidation, and routine quality control.Routine QC, content uniformity, and purity assays where impurities are known.Absolute quantification, certification of reference standards.Purity assignment of primary reference standards.

Visualizing the Workflow and Decision Logic

To further clarify the process, the following diagrams illustrate the experimental workflow for HPLC-MS analysis and a decision-making model for selecting the appropriate purity validation method.

G cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 Inject into UHPLC prep4->analysis1 Prepared Sample analysis2 Separate on HILIC Column analysis1->analysis2 analysis3 Ionize (ESI-) analysis2->analysis3 analysis4 Detect in MS (Full Scan) analysis3->analysis4 data1 Integrate Chromatogram analysis4->data1 Raw Data data2 Identify Impurities by Mass data1->data2 data3 Perform MS/MS for Structure data2->data3 data4 Quantify & Report Purity data3->data4 end Purity Validation Complete data4->end Final Report

Caption: Experimental workflow for the purity validation of this compound using HILIC-MS.

G start Start: Purity Validation Needed q1 Need to Identify Unknown Impurities? start->q1 q2 High-Throughput Screening? q1->q2 No method_hplc_ms Use HPLC-MS q1->method_hplc_ms Yes q3 Need Absolute Quantification? q2->q3 No method_hplc_uv Use HPLC-UV q2->method_hplc_uv Yes q4 Certifying a Primary Standard? q3->q4 No method_qnmr Use qNMR q3->method_qnmr Yes q4->method_hplc_uv No method_mass_balance Use Mass Balance Method q4->method_mass_balance Yes

Caption: Decision tree for selecting a purity validation method for this compound.

References

A Comparative Analysis of the Reactivity of 3-Amino-3-oxopropanoic Acid and Succinamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the chemical reactivity of 3-Amino-3-oxopropanoic acid (malonamic acid) and succinamic acid has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their structural differences and the resulting impact on their reactivity in key chemical transformations, supported by available experimental data and established chemical principles.

Introduction

This compound, the mono-amide of malonic acid, and succinamic acid, the mono-amide of succinic acid, are both important bifunctional molecules utilized in organic synthesis.[1][2] Their utility as building blocks for more complex molecules, including pharmaceuticals and other biologically active compounds, is largely dictated by the reactivity of their constituent functional groups: a carboxylic acid and an amide.[3][4] Understanding the relative reactivity of these two compounds is crucial for designing synthetic routes and predicting reaction outcomes. This guide provides a comparative overview of their key chemical properties and reactivity, focusing on hydrolysis and decarboxylation reactions.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound and succinamic acid is presented in Table 1. These properties provide a foundational understanding of their behavior in chemical reactions.

PropertyThis compoundSuccinamic AcidReference(s)
Synonyms Malonamic acid, Malonamidic acid4-Amino-4-oxobutanoic acid[3][5]
Molecular Formula C₃H₅NO₃C₄H₇NO₃[3][5]
Molecular Weight 103.08 g/mol 117.10 g/mol [3][5]
Melting Point 121 °C153-156 °C[3][5]
pKa (Carboxylic Acid) 3.644.39[3][5]
Appearance White crystalline solidWhite crystalline powder or needles[3][5]

Comparative Reactivity

The primary differences in the reactivity of this compound and succinamic acid stem from the number of carbon atoms separating their carboxyl and amide groups.

Hydrolysis

G cluster_0 Hydrolysis of this compound cluster_1 Hydrolysis of Succinamic acid Malonamic Acid Malonamic Acid Malonic Acid Malonic Acid Malonamic Acid->Malonic Acid H₂O, H⁺ or OH⁻ Succinamic Acid Succinamic Acid Succinic Acid Succinic Acid Succinamic Acid->Succinic Acid H₂O, H⁺ or OH⁻

Figure 1. General hydrolysis pathways.
Decarboxylation

A significant difference in reactivity lies in their propensity to undergo decarboxylation. This compound, as a derivative of a β-dicarboxylic acid (malonic acid), is expected to undergo decarboxylation upon heating.[6][7][8] The mechanism involves a cyclic transition state, leading to the formation of acetamide (B32628) and carbon dioxide.[8][9] In contrast, succinamic acid, an α,γ-dicarboxylic acid monoamide, is not expected to decarboxylate under similar conditions, as it lacks the β-carbonyl group necessary to stabilize the transition state.[6] Instead, heating succinamic acid is more likely to result in cyclization to form succinimide.[5]

G cluster_0 Thermal Decomposition of this compound cluster_1 Thermal Decomposition of Succinamic acid Malonamic Acid_d This compound Acetamide Acetamide Malonamic Acid_d->Acetamide Heat (Δ) CO2 CO₂ Malonamic Acid_d->CO2 Succinamic Acid_d Succinamic acid Succinimide Succinimide Succinamic Acid_d->Succinimide Heat (Δ) H2O H₂O Succinamic Acid_d->H2O

Figure 2. Comparative thermal decomposition pathways.

Experimental Protocols

General Protocol for Amide Hydrolysis

A standardized protocol for monitoring the hydrolysis of dicarboxylic acid monoamides can be adapted to compare the reactivity of this compound and succinamic acid.

  • Solution Preparation: Prepare stock solutions of the amide (e.g., 0.1 M) in a suitable solvent (e.g., water or a buffer solution of known pH).

  • Reaction Initiation: Initiate the hydrolysis by adding a known volume of the stock solution to a pre-heated reaction vessel containing the hydrolysis medium (e.g., acidic, basic, or neutral buffer) at a constant temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or neutralization).

  • Analysis: Analyze the composition of the quenched aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining amide and the formed dicarboxylic acid.

  • Data Analysis: Plot the concentration of the reactant versus time and determine the rate constant of the hydrolysis reaction.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Initiate Hydrolysis Initiate Hydrolysis Prepare Stock Solution->Initiate Hydrolysis Monitor Reaction Monitor Reaction Initiate Hydrolysis->Monitor Reaction Quench Aliquots Quench Aliquots Monitor Reaction->Quench Aliquots Analyze by HPLC Analyze by HPLC Quench Aliquots->Analyze by HPLC Determine Rate Constant Determine Rate Constant Analyze by HPLC->Determine Rate Constant End End Determine Rate Constant->End

Figure 3. Experimental workflow for hydrolysis kinetics.
General Protocol for Thermal Decarboxylation
  • Sample Preparation: Place a known mass of the compound in a reaction tube equipped with a gas outlet.

  • Heating: Heat the sample to a specific temperature using a controlled heating apparatus (e.g., oil bath or heating block).

  • Gas Collection/Detection: Pass the evolved gas through a solution of barium hydroxide (B78521) (limewater) or monitor the gas composition using Gas Chromatography (GC) or Mass Spectrometry (MS) to detect the evolution of CO₂.

  • Product Analysis: After the reaction is complete, cool the reaction tube and analyze the solid residue by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point determination to identify the product.

Conclusion

References

A Comparative Guide to 3-Amino-3-oxopropanoic Acid and Aspartic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-amino-3-oxopropanoic acid and the well-characterized amino acid, aspartic acid, in the context of biological assays. While aspartic acid is a fundamental component of numerous biological processes with a wealth of available data, this compound remains a comparatively understudied molecule. This guide aims to present the existing knowledge on both compounds, highlight the current data gap for this compound, and provide detailed experimental protocols to facilitate further research.

Introduction

Aspartic acid, a proteinogenic amino acid, is integral to a vast array of physiological functions, including protein synthesis, neurotransmission, and metabolism.[1] In contrast, this compound, also known as malonamic acid, is a structurally related small molecule whose biological activities are not well-documented. While derivatives of this compound have shown promise in various therapeutic areas, including cancer and inflammation, the biological profile of the parent compound remains largely unexplored.[2][3] This guide serves as a resource for researchers interested in the potential biological effects of this compound, possibly as a mimetic or antagonist of aspartic acid.

Structural Comparison

A key aspect of comparing these two molecules lies in their structural similarities and differences. Both are dicarboxylic acids containing an amino group. However, the position of the amino group and the nature of the backbone differ, which has significant implications for their three-dimensional shape and ability to interact with biological targets.

  • Aspartic Acid: An alpha-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxylate group. This structure is fundamental to its role in forming peptide bonds and its recognition by enzymes and receptors.

  • This compound: A beta-amino acid derivative, where the amino group is attached to the carbon atom beta to the carboxylate group. The "oxo" group indicates a carbonyl function, making it an amide. This structural difference can lead to altered binding affinities and metabolic stabilities compared to alpha-amino acids.

Quantitative Data Comparison

A direct quantitative comparison of the performance of this compound and aspartic acid in biological assays is currently not possible due to a lack of published data for this compound. The following table summarizes the type of quantitative data that is readily available for aspartic acid and highlights the data gap for its counterpart.

Biological AssayAspartic AcidThis compound
Receptor Binding Affinity (e.g., NMDA Receptor) Extensive data available (e.g., Ki, IC50 values)Data not available
Enzyme Inhibition (e.g., Aspartate Aminotransferase) Well-characterized (e.g., Ki, IC50 values)Data not available
Cell Viability/Cytotoxicity (e.g., in cancer cell lines) Data available (e.g., IC50, LD50 values)Data not available for the parent compound; some derivatives show activity
In vivo Efficacy (e.g., in animal models) Widely studied for various physiological effectsData not available for the parent compound; some derivatives show activity

Biological Roles and Activities

Aspartic Acid: A Multifunctional Amino Acid

Aspartic acid is a non-essential amino acid in humans, meaning it can be synthesized by the body.[1] It exists in two stereoisomeric forms, L-aspartic acid and D-aspartic acid, both with distinct biological roles.

  • L-Aspartic Acid: The more common isomer, L-aspartic acid, is a fundamental building block of proteins.[1] It is also a key metabolite in the urea (B33335) cycle and the citric acid cycle.[4] In the central nervous system, L-aspartate acts as an excitatory neurotransmitter, stimulating NMDA receptors, though less potently than glutamate (B1630785).[1]

  • D-Aspartic Acid: Found in smaller quantities, D-aspartic acid is not incorporated into proteins but plays important roles in the nervous and endocrine systems. It is involved in hormone regulation and has been shown to be a potent agonist at the NMDA receptor.

This compound: An Unexplored Molecule with Potential

As of this writing, there is a significant lack of published research on the biological activity of this compound itself. However, studies on its derivatives suggest that the malonamic acid scaffold may be a valuable starting point for drug discovery.

  • Derivatives with Anti-inflammatory Activity: A study on malonamic acid derivatives of some heterocyclic compounds has reported anti-inflammatory activity.[2]

  • Derivatives with Anticancer and Antioxidant Properties: A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer and antioxidant activities, with some compounds showing the ability to reduce cancer cell viability and migration.[3]

  • Other Derivatives: Research into various derivatives of malonic acid and related compounds has explored their utility in heterocyclic synthesis and their potential as phytocidal agents.[5]

Signaling Pathways

Aspartic Acid and the NMDA Receptor Pathway

Aspartic acid is a known agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. The binding of aspartate (or glutamate) and a co-agonist (glycine or D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing the influx of Ca2+ ions. This influx triggers a cascade of downstream signaling events.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aspartate Aspartate / Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Aspartate->NMDA_Receptor:glu Binds Co_agonist Glycine / D-Serine Co_agonist->NMDA_Receptor:gly Binds Ca_influx Ca²⁺ Influx NMDA_Receptor:ion->Ca_influx Opens Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB activation) Ca_influx->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Leads to

Caption: NMDA Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to assess and compare the biological activities of small molecules like this compound and aspartic acid.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and aspartic acid) in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

NMDA Receptor Binding Assay

This assay is used to determine the affinity of a compound for the NMDA receptor.

  • Principle: This is a competitive binding assay using a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [3H]MK-801 for the channel site or [3H]CGP 39653 for the glutamate site). The ability of a test compound to displace the radioligand is measured.

  • Protocol:

    • Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex).

    • Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50, which can then be converted to a Ki (inhibition constant) value.[6]

Enzyme Inhibition Assay (e.g., Aspartate Aminotransferase)

This assay is used to determine if a compound can inhibit the activity of a specific enzyme.

  • Principle: The activity of an enzyme is measured in the presence and absence of a test compound. A decrease in the rate of the enzymatic reaction in the presence of the compound indicates inhibition.

  • Protocol:

    • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, its substrate(s), and the test compound.

    • Assay Setup: In a 96-well plate or cuvette, add the buffer, the enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.

    • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

    • Reaction Initiation: Initiate the reaction by adding the substrate.

    • Monitoring the Reaction: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a product or a coupled reporter molecule using a spectrophotometer or fluorometer.

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the substrate concentration (in the presence and absence of the inhibitor) using a Lineweaver-Burk plot to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[7][8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the biological activity of two compounds.

Experimental_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison CompoundA Compound A (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) CompoundA->Cytotoxicity Receptor_Binding Receptor Binding Assay (e.g., NMDA-R) CompoundA->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay CompoundA->Enzyme_Inhibition CompoundB Compound B (Aspartic Acid) CompoundB->Cytotoxicity CompoundB->Receptor_Binding CompoundB->Enzyme_Inhibition Cell_Culture Cell Culture / Tissue Prep Cell_Culture->Cytotoxicity Cell_Culture->Receptor_Binding Cell_Culture->Enzyme_Inhibition Data_Collection Data Collection (IC50, Ki, etc.) Cytotoxicity->Data_Collection Receptor_Binding->Data_Collection Enzyme_Inhibition->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion & Further Steps Comparison->Conclusion

Caption: General Experimental Workflow.

Conclusion

Aspartic acid is a well-understood molecule with critical biological functions and a vast body of supporting experimental data. In contrast, this compound represents a frontier for biological investigation. While its derivatives have shown interesting pharmacological activities, the parent compound's biological profile remains to be elucidated. The structural similarity to aspartic acid suggests the potential for interaction with similar biological targets, warranting further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of this compound and to perform direct, quantitative comparisons with aspartic acid. Such studies will be crucial in uncovering the potential of this understudied molecule in drug discovery and biomedical research.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of 3-Amino-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of 3-Amino-3-oxopropanoic acid derivatives against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications. The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

A Note on the Core Structure

This compound, also known as malonamic acid, serves as the foundational scaffold for the derivatives discussed in this guide. Its simple structure allows for diverse chemical modifications, leading to a wide array of compounds with varied biological activities.

Anticancer Activity: A Competitive Edge

Derivatives of this compound have demonstrated significant potential as anticancer agents. In comparative studies, certain derivatives have exhibited cytotoxic activity comparable to or even exceeding that of the widely used chemotherapeutic drug, doxorubicin.

A study investigating a series of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide (B1672271) revealed that cyclization with a 2-oxoindoline moiety resulted in a potent derivative with noteworthy activity against multiple cancer cell lines[1]. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound/DrugHCT-116 (Colon Carcinoma) IC50 (µM)A-549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
Derivative 5 (with 2-oxoindoline) 0.014 ± 0.22 0.040 ± 1.43 0.014 ± 0.70
Doxorubicin (Standard)0.065 ± 1.000.049 ± 1.300.045 ± 2.20

Antimicrobial Activity: A Broad Spectrum of Action

The antimicrobial properties of this compound derivatives have been a key area of investigation. Specifically, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising activity against a range of multidrug-resistant bacterial and fungal pathogens.

One study detailed the synthesis and antimicrobial evaluation of a series of these derivatives, with some compounds exhibiting potent activity, particularly those containing heterocyclic substituents[2]. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, is a key metric for assessing antimicrobial efficacy. For comparison, the MIC values of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, are also presented.

Compound/DrugOrganismMIC (µg/mL)
Hydrazone Derivative 14 Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Hydrazone Derivative 14 Vancomycin-resistant Enterococcus faecalis0.5 - 2
Hydrazone Derivative 14 Gram-negative pathogens8 - 64
CiprofloxacinStaphylococcus aureus0.125 - 2
CiprofloxacinEnterococcus faecalis0.25 - 2
CiprofloxacinGram-negative pathogens (e.g., E. coli, P. aeruginosa)0.008 - 1

Note: MIC values for ciprofloxacin are typical ranges and can vary depending on the specific strain and testing conditions.

Anti-inflammatory Activity: Targeting Key Mediators

While direct quantitative data for the anti-inflammatory activity of this compound derivatives is an emerging area of research, studies on structurally related amino acid derivatives provide valuable insights. The inhibition of nitric oxide (NO) production is a common indicator of anti-inflammatory potential, as excessive NO is a key mediator in the inflammatory process.

A study on 3-amino acid derivatives of ocotillol-type sapogenins evaluated their ability to inhibit nitric oxide production in vitro. One derivative, an N-Boc-protected neutral aliphatic amino acid derivative, demonstrated superior performance compared to the standard anti-inflammatory drug, hydrocortisone (B1673445) sodium succinate[3]. This suggests that the 3-amino acid scaffold is a promising starting point for developing potent anti-inflammatory agents.

Compound/DrugNitric Oxide (NO) Inhibitory Activity
N-Boc-protected neutral aliphatic amino acid derivative of 24R-OTS Performed better than hydrocortisone sodium succinate
Hydrocortisone Sodium Succinate (Standard)Standard reference

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Griess Assay for Nitric Oxide Inhibition

This assay measures the concentration of nitrite (B80452), a stable and soluble breakdown product of nitric oxide.

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treatment of Cells with Compounds cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_step Specific Assay Step (e.g., MTT addition) incubation->assay_step measurement Data Acquisition (e.g., Absorbance Reading) assay_step->measurement analysis Calculation of IC50 / MIC / % Inhibition measurement->analysis

Caption: A generalized experimental workflow for evaluating the biological activity of chemical compounds.

nfkb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activate TNFa TNF-α TNFa->IKK activate IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Degradation Proteasomal Degradation IkB_p->Degradation DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription (Inflammatory Response) DNA->Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a key regulator of inflammation.

sar_relationship cluster_modifications Structural Modifications cluster_activity Biological Activity Core 3-Amino-3-oxopropanoic Acid Core R1 Substitution at Amide Nitrogen Core->R1 R2 Modification of Carboxylic Acid Core->R2 R3 Introduction of Heterocyclic Rings Core->R3 Anticancer Anticancer Activity R1->Anticancer Influences Cytotoxicity Antimicrobial Antimicrobial Activity R1->Antimicrobial R2->Antimicrobial Affects Spectrum R3->Anticancer AntiInflammatory Anti-inflammatory Activity R3->AntiInflammatory Enhances Potency

Caption: A logical diagram illustrating the structure-activity relationship (SAR) of this compound derivatives.

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 3-Amino-3-oxopropanoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, a thorough understanding of the molecular characteristics of a compound and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of 3-Amino-3-oxopropanoic acid, a valuable building block in organic synthesis, and its common precursors, malonic acid and urea. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently identify and differentiate these compounds.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound, malonic acid, and urea, facilitating a clear and objective comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compound DMSO-d₆~3.2 (Predicted)sCH₂
~7.0, ~7.5 (Predicted)s (broad)NH₂
~12.5 (Predicted)s (broad)COOH
Malonic Acid DMSO-d₆3.26sCH₂
11.5s (broad)COOH
Urea DMSO-d₆5.4s (broad)NH₂

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound DMSO-d₆~45 (Predicted)CH₂
~170 (Predicted)C=O (Amide)
~172 (Predicted)C=O (Carboxylic Acid)
Malonic Acid DMSO-d₆41.5CH₂
171.2COOH
Urea DMSO-d₆160.6C=O

Table 3: IR Spectroscopic Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound O-H (Carboxylic Acid)~3300-2500 (broad) (Predicted)
N-H (Amide)~3400, ~3200 (Predicted)
C=O (Carboxylic Acid)~1730 (Predicted)
C=O (Amide I)~1680 (Predicted)
N-H bend (Amide II)~1640 (Predicted)
Malonic Acid O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1740-1710
C-O1320-1210
Urea N-H3500-3300
C=O~1680
N-H bend~1620

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound ESI104.0342102.0197[M+H]⁺: 86, 76.1, 104.1[1]; [M-H]⁻: 58.1, 74.1, 42.2[1]
Malonic Acid EI--104 (M⁺), 87, 60, 45, 42
Urea EI--60 (M⁺), 44, 43, 28, 17

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O, with tetramethylsilane (B1202638) (TMS) often used as an internal standard. For ¹H NMR of malonic acid, a solution of approximately 13 mg in 0.5 ml of DMSO-d₆ can be used.[2] For urea, due to its symmetry, a single ¹H NMR chemical shift is expected around 5.7 ppm.[3]

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or as a mull with Nujol. For urea, spectra can be obtained from a KBr disc, with the fingerprint region for identification being approximately 1500 to 400 cm⁻¹.[3] The spectrum of malonic acid can also be recorded using a KBr wafer.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules. For this compound, ESI in both positive and negative ion modes provides characteristic parent ions and fragmentation patterns.[1] The mass spectrum of malonic acid can be obtained via direct insertion with an electron impact energy of 75 eV.

Synthesis Pathway

The synthesis of this compound from its precursors, malonic acid and urea, can be conceptually visualized as a condensation reaction. The following diagram illustrates this logical relationship.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product malonic_acid Malonic Acid reaction Condensation Reaction malonic_acid->reaction + urea Urea urea->reaction product This compound reaction->product

Caption: Synthetic route to this compound.

This guide provides a foundational spectroscopic reference for this compound and its precursors. The presented data and protocols are intended to aid in the efficient and accurate identification of these compounds in a research and development setting. For definitive structural elucidation, it is always recommended to acquire and interpret a full suite of spectroscopic data under well-defined experimental conditions.

References

A Comparative Guide to Succinate Dehydrogenase Inhibition: Malonic Acid vs. 3-Amino-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for evaluating the efficacy of 3-amino-3-oxopropanoic acid (also known as malonamic acid) as a competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), benchmarked against the well-characterized inhibitor, malonic acid. Currently, there is a lack of published experimental data directly comparing the inhibitory potency of this compound with malonic acid. Therefore, this document outlines the necessary experimental protocols and data presentation formats required for a rigorous, head-to-head comparison.

Introduction to Succinate Dehydrogenase and its Inhibition

Succinate dehydrogenase (SDH), or Complex II, is a key enzyme in cellular metabolism, participating in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Due to its critical role, the inhibition of SDH can have significant physiological effects.

Competitive inhibition is a mode of enzyme inhibition where an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site. This binding is reversible and prevents the substrate from accessing the active site. The classic example of a competitive inhibitor for SDH is malonic acid, which is structurally similar to the natural substrate, succinate.[1][2][3]

Inhibitor Profiles

Malonic Acid: The Benchmark Competitive Inhibitor

Malonic acid is a dicarboxylic acid that acts as a canonical competitive inhibitor of succinate dehydrogenase.[4] Its structure is sufficiently similar to succinate to allow it to bind to the active site of SDH. However, it lacks the -CH2-CH2- group necessary for the dehydrogenation reaction, and therefore, its binding is non-productive, leading to inhibition of the enzyme.[3][5]

This compound (Malonamic Acid): A Potential Competitor

This compound is structurally related to malonic acid, featuring a carboxamide group in place of one of the carboxylic acid groups. Its structural similarity to succinate suggests that it may also act as a competitive inhibitor of SDH. However, to date, there is no readily available scientific literature that has characterized its inhibitory effects on this enzyme.

Proposed Experimental Comparison

To ascertain the efficacy of this compound as a competitive inhibitor relative to malonic acid, a series of standardized enzymatic assays are required.

Key Comparative Metrics

The primary quantitative metrics for comparing the efficacy of the two inhibitors are the Inhibition Constant (K_i) and the Half-maximal Inhibitory Concentration (IC_50) .

  • K_i: This is the dissociation constant of the enzyme-inhibitor complex. A lower K_i value indicates a higher affinity of the inhibitor for the enzyme and thus, a more potent inhibitor.

  • IC_50: This is the concentration of an inhibitor that is required to reduce the rate of the enzymatic reaction by 50%. While useful, it is dependent on the substrate concentration.

Experimental Protocol: In Vitro Succinate Dehydrogenase Inhibition Assay

The following protocol outlines a spectrophotometric method to determine the kinetic parameters of SDH inhibition.

Objective: To determine and compare the K_i and IC_50 values of malonic acid and this compound for succinate dehydrogenase.

Materials:

  • Purified succinate dehydrogenase or isolated mitochondria

  • Phosphate (B84403) buffer (pH 7.4)

  • Succinate solution (substrate)

  • Malonic acid solutions of varying concentrations

  • This compound solutions of varying concentrations

  • An artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine (B1670421) methosulfate (PMS) coupled with a tetrazolium salt like MTT.

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of purified SDH or a suspension of isolated mitochondria in cold phosphate buffer.

  • Assay Setup: In a 96-well plate or spectrophotometer cuvettes, prepare reaction mixtures containing:

    • Phosphate buffer

    • A fixed concentration of the artificial electron acceptor

    • Varying concentrations of the substrate (succinate)

    • Varying concentrations of the inhibitor (either malonic acid or this compound)

  • Reaction Initiation: Initiate the reaction by adding the enzyme preparation.

  • Data Acquisition: Measure the change in absorbance over time at a wavelength specific to the reduction of the electron acceptor (e.g., 600 nm for DCPIP). The rate of reaction is proportional to the rate of change in absorbance.

  • Data Analysis:

    • Plot the reaction rate versus substrate concentration for each inhibitor concentration.

    • To determine the mode of inhibition, generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the K_m (Michaelis constant) and V_max (maximum reaction rate) from the Lineweaver-Burk plot.

    • Calculate the apparent K_m (K_m,app) in the presence of the inhibitor.

    • Determine the K_i using the formula for competitive inhibition: K_m,app = K_m (1 + [I]/K_i), where [I] is the inhibitor concentration.

    • To determine the IC_50, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Data Presentation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

InhibitorK_i (mM)IC_50 (mM) at [Succinate] = X mM
Malonic AcidExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value

Visualizing the Competitive Inhibition Pathway

The following diagram illustrates the principle of competitive inhibition of succinate dehydrogenase by both malonic acid and this compound.

Competitive_Inhibition cluster_enzyme Succinate Dehydrogenase (SDH) cluster_substrates Substrates & Inhibitors cluster_products Reaction Outcome Enzyme Active Site Fumarate Fumarate Enzyme->Fumarate Catalyzes No_Reaction_MA No Reaction Enzyme->No_Reaction_MA Inhibits No_Reaction_AOA No Reaction Enzyme->No_Reaction_AOA Inhibits Succinate Succinate Succinate->Enzyme Binds Malonic_Acid Malonic Acid Malonic_Acid->Enzyme Competes & Binds Amino_Oxo_Acid This compound Amino_Oxo_Acid->Enzyme Competes & Binds

Caption: Competitive inhibition of succinate dehydrogenase.

Conclusion

While malonic acid is a well-established competitive inhibitor of succinate dehydrogenase, the inhibitory potential of this compound remains to be experimentally determined. The protocols and frameworks provided in this guide offer a clear path for researchers to conduct a direct and quantitative comparison of these two compounds. Such a study would provide valuable insights into the structure-activity relationship of SDH inhibitors and could inform the design of novel therapeutics targeting this crucial enzyme.

References

A Comparative Guide to the Performance of Asparagine (3-Amino-3-oxopropanoic acid) in Solid-Phase vs. Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of peptide synthesis methodology is critical to achieving high purity and yield. This guide provides an objective comparison of the performance of Asparagine (Asn), also known as 3-Amino-3-oxopropanoic acid, in the two primary synthesis techniques: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). This analysis is supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

The incorporation of asparagine residues into peptide sequences presents unique challenges, primarily due to the reactivity of its side-chain amide group. These challenges and the strategies to overcome them differ significantly between solid-phase and solution-phase approaches.

Key Performance Comparison: SPPS vs. LPPS for Asparagine-Containing Peptides

The selection between SPPS and LPPS for peptides containing asparagine is often dictated by the length of the peptide, the desired purity, the scale of the synthesis, and the specific sequence. While SPPS is the more common and automated method, LPPS can be advantageous for certain complex peptides.

Performance MetricSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)Key Considerations
Overall Yield Generally lower for complex or long Asn-containing peptides due to cumulative side reactions and purification losses.Can be higher for specific, shorter peptides or fragments as intermediates are purified at each step.The efficiency of coupling and deprotection steps in SPPS can be high, but final cleavage and purification can significantly impact yield.
Purity of Crude Product Often contains byproducts from side reactions such as nitrile formation and aspartimide formation, requiring extensive purification.[1][2]Generally higher purity of intermediates as they are isolated and purified after each coupling step.[3]The need for side-chain protection for Asn is critical in SPPS to minimize impurities.[2][4]
Key Side Reactions Nitrile Formation: Dehydration of the side-chain amide during activation.[1][2]Aspartimide Formation: Intramolecular cyclization, especially at Asn-Gly or Asn-Ser sequences.[4][5]Side reactions are generally better controlled due to purification of intermediates, but can still occur during activation.The choice of coupling reagents and the use of protecting groups are crucial for mitigating these side reactions in both methods.
Efficiency & Speed High-throughput and automated, making it faster for synthesizing multiple or long peptides.[3]Slower and more labor-intensive due to the purification required at each step.[3]For routine synthesis of many peptides, SPPS is the method of choice.
Scalability Well-established for both small and large-scale synthesis.[6]Traditionally used for large-scale synthesis, but can be cumbersome.Both methods can be scaled, but the practicality depends on the specific peptide and available resources.
Solubility Issues The growing peptide chain is attached to an insoluble resin, avoiding solubility issues of the peptide itself. However, solubility of protected Asn derivatives can be low.[7]The solubility of the growing peptide chain in the reaction solvent can become a significant issue, limiting the synthesis of long peptides.[3]The use of Trt protection on Asn in SPPS improves the solubility of the Fmoc-Asn derivative.[2][7]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis of asparagine-containing peptides. Below are representative protocols for both SPPS and LPPS.

Solid-Phase Peptide Synthesis (SPPS) of an Asparagine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating a protected asparagine residue.

1. Resin Preparation and Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.[3]

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times).[3][4]

3. Amino Acid Coupling (Fmoc-Asn(Trt)-OH):

  • In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2 minutes.[4]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[8]

  • Wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).[4]

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[2][3]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[2][8]

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.[2][8]

Solution-Phase Peptide Synthesis (LPPS) of a Dipeptide Containing Asparagine

This protocol describes a general procedure for the coupling of two amino acid residues in solution.

1. Reactant Preparation:

  • Dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH) in a suitable organic solvent (e.g., DMF or DCM).

  • Dissolve the C-terminally protected asparagine (e.g., H-Asn-OMe) in the same solvent.

2. Coupling Reaction:

  • Add a coupling agent (e.g., Dicyclohexylcarbodiimide - DCC) and an activating agent (e.g., 1-Hydroxybenzotriazole - HOBt) to the solution containing the N-protected amino acid.[3]

  • Stir the mixture for a few minutes to allow for the formation of the active ester.

  • Add the solution of the C-protected asparagine to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Purification:

  • Once the reaction is complete, filter off any precipitated by-products (e.g., dicyclohexylurea - DCU if DCC is used).

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to isolate the pure dipeptide.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the workflows for SPPS and a key side reaction in asparagine chemistry.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Asn(Trt)-OH, HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an Asparagine-Containing Peptide.

Aspartimide_Formation Peptide Peptide Chain N-H C=O Side Chain (Asn) Aspartimide Aspartimide Intermediate (Succinimide) Peptide:n->Aspartimide Intramolecular Attack (Base Catalyzed) AlphaPeptide Desired α-Peptide Aspartimide->AlphaPeptide Hydrolysis BetaPeptide Isoaspartyl β-Peptide (Impurity) Aspartimide->BetaPeptide Hydrolysis

Caption: Key Side Reaction of Asparagine: Aspartimide Formation.

Conclusion

The choice between solid-phase and solution-phase synthesis for asparagine-containing peptides is a critical decision that impacts the overall success of the research. SPPS offers speed and automation, making it ideal for the rapid synthesis of numerous peptides. However, the potential for side reactions involving the asparagine side chain necessitates careful consideration of protecting group strategies, with the Trt group being the most widely accepted for Fmoc-based SPPS to prevent nitrile formation and improve solubility. LPPS, while more laborious, provides greater control over purity at each step and can be advantageous for the synthesis of shorter, complex peptides where side reactions are a major concern.

Ultimately, the optimal method depends on the specific peptide sequence, the desired scale and purity, and the available resources and expertise. For many applications, the efficiency of SPPS, coupled with the use of appropriate protecting groups and optimized protocols, makes it the preferred method. However, for challenging sequences or when the highest purity is paramount, the classical approach of LPPS remains a valuable tool in the peptide chemist's arsenal.

References

A Comparative Analysis of the Biological Effects of 3-Amino-3-oxopropanoic Acid and Beta-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological effects of 3-Amino-3-oxopropanoic acid, more commonly known as the proteinogenic amino acid L-asparagine, and the non-proteinogenic amino acid beta-alanine (B559535). While both are amino acids, their distinct structures give rise to markedly different roles in cellular metabolism, signaling, and overall physiological function. This document synthesizes experimental data to highlight these differences, offering insights for researchers in cellular biology, neuroscience, and sports science.

Core Biological Functions and Mechanisms

This compound (L-Asparagine)

L-asparagine is a non-essential amino acid, meaning it can be synthesized by the human body. Its primary roles are fundamental to cellular life:

  • Protein Synthesis and Glycosylation: As one of the 20 proteinogenic amino acids, asparagine is a fundamental building block of proteins.[1] It also plays a crucial role in N-linked glycosylation, a post-translational modification essential for the proper folding, stability, and function of many proteins.

  • Nitrogen Transport and Storage: Asparagine serves as a significant vehicle for the transport and storage of nitrogen throughout the body.

  • Metabolic Fuel and Anaplerosis: Asparagine can be catabolized to aspartate, which can then be converted to the citric acid cycle intermediate oxaloacetate, thus contributing to cellular energy production. In some cancer cells, there is a notable shift in energy resource preference from glucose and fatty acids to asparagine and glutamine.[2]

  • Immune Cell Function: Asparagine is critical for the activation and proliferation of both T-cells and B-cells, which are essential components of the adaptive immune system.[1][3] Depletion of extracellular asparagine can impair the function of these immune cells.

  • Neurotransmission: Asparagine can serve as a precursor for the synthesis of the excitatory neurotransmitter aspartate.

Beta-Alanine

Beta-alanine is a naturally occurring beta-amino acid, where the amino group is at the β-position from the carboxylate group. It is not used in the synthesis of proteins but has specialized physiological roles:

  • Carnosine Synthesis: Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide highly concentrated in muscle and brain tissue.[4] Supplementation with beta-alanine has been shown to significantly increase muscle carnosine concentrations.[5][6][7][8][9]

  • Intramuscular pH Buffering and Exercise Performance: Carnosine is a potent intracellular pH buffer. During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a drop in intramuscular pH, contributing to fatigue. By increasing carnosine levels, beta-alanine supplementation enhances the muscle's buffering capacity, delaying the onset of fatigue and improving performance in high-intensity activities lasting 60–240 seconds.[5][6][10][11][12] The median effect of beta-alanine supplementation is a 2.85% improvement in exercise performance.[5][6]

  • Neurotransmission: Beta-alanine is considered a neurotransmitter, acting as a structural hybrid between the neurotransmitters glycine (B1666218) and GABA.[9][13][14] It has several recognized receptor sites in the central nervous system, including glycine receptors and GABA receptors.[13] Local perfusion of beta-alanine in the nucleus accumbens has been found to increase dopamine (B1211576) output.[15]

Comparative Data on Biological Effects

The following tables summarize quantitative data from studies on the biological effects of beta-alanine. Direct comparative quantitative data for this compound in similar contexts is largely unavailable in the current scientific literature.

ParameterTreatment GroupDosageDurationOutcomeReference
Muscle Carnosine Concentration Beta-alanine4-6 g/day 4 weeksUp to 64% increase[10]
Beta-alanine4-6 g/day 10 weeksUp to 80% increase[10]
Beta-alanine3.2 g/day 4 weeks42% increase[16]
Beta-alanine6.4 g/day 4 weeks66% increase[16]
Exercise Performance (Time to Exhaustion) Beta-alanine4.8 g/day 4 weeksSignificant improvement[17]
Beta-alanine6.4 g/day 28 days13-14% increase[7]
Exercise Capacity (Cycling) Beta-alanine6.4 g/day 4 weeks13% increase in total work done[7]
Neuromuscular Fatigue Beta-alanine4-6 g/day 28 daysAttenuated fatigue[16]

Table 1: Effects of Beta-Alanine Supplementation on Muscle Carnosine and Exercise Performance.

Signaling Pathways

This compound (L-Asparagine) and mTORC1 Signaling

Asparagine availability has been shown to influence the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Asparagine can activate mTORC1 independently of the Rag GTPases, a mechanism it shares with glutamine.[18] This activation is crucial for processes like thermogenesis and glycolysis in adipose tissues.[19]

asparagine_mTORC1_pathway cluster_extracellular Extracellular cluster_cell Cell Asparagine_ext Asparagine SLC1A5 SLC1A5/ASCT2 Transporter Asparagine_ext->SLC1A5 Asparagine_ext->SLC1A5 Asparagine_int Intracellular Asparagine SLC1A5->Asparagine_int Arf1 Arf1 Asparagine_int->Arf1 Activates mTORC1 mTORC1 Arf1->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Glycolysis Glycolysis mTORC1->Glycolysis Thermogenesis Thermogenesis mTORC1->Thermogenesis

Asparagine-mediated mTORC1 activation pathway.
Beta-Alanine and Carnosine Synthesis Pathway

The primary biological effect of beta-alanine supplementation is mediated through its role as a precursor in the synthesis of carnosine. This enzymatic reaction, catalyzed by carnosine synthetase, combines beta-alanine and L-histidine to form the dipeptide carnosine.

beta_alanine_carnosine_pathway cluster_bloodstream Bloodstream cluster_muscle_cell Muscle Cell Beta_Alanine_blood Beta-Alanine Transporter Amino Acid Transporter Beta_Alanine_blood->Transporter Beta_Alanine_blood->Transporter Beta_Alanine_muscle Beta-Alanine Transporter->Beta_Alanine_muscle Carnosine_Synthetase Carnosine Synthetase (ATP-dependent) Beta_Alanine_muscle->Carnosine_Synthetase L_Histidine L-Histidine L_Histidine->Carnosine_Synthetase Carnosine Carnosine Carnosine_Synthetase->Carnosine Buffering Intracellular pH Buffering Carnosine->Buffering Leads to

Beta-alanine and the carnosine synthesis pathway.

Experimental Protocols

Assessment of T-Cell Proliferation in Response to this compound (L-Asparagine) Depletion

This protocol provides a general workflow for assessing the impact of asparagine on T-cell proliferation.

t_cell_proliferation_workflow Start Start Isolate_T_cells Isolate naive CD4+ T-cells from spleen and lymph nodes Start->Isolate_T_cells Culture_setup Culture T-cells in asparagine-free medium supplemented with or without L-asparagine Isolate_T_cells->Culture_setup Stimulation Stimulate T-cells with anti-CD3 and anti-CD28 antibodies Culture_setup->Stimulation Incubation Incubate for 72 hours Stimulation->Incubation Proliferation_assay Assess proliferation using a dye dilution assay (e.g., CFSE) and flow cytometry Incubation->Proliferation_assay Data_analysis Analyze data to compare proliferation between asparagine-sufficient and asparagine-deficient conditions Proliferation_assay->Data_analysis End End Data_analysis->End

Workflow for T-cell proliferation assay.

Methodology:

  • T-Cell Isolation: Isolate naive CD4+ T-cells from the spleen and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated T-cells in an asparagine-free RPMI 1640 medium. Divide the cells into two groups: one supplemented with a physiological concentration of L-asparagine (e.g., 100 µM) and a control group without L-asparagine.

  • T-Cell Stimulation: Activate the T-cells by coating the culture plates with anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: Stain the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, acquire the cells on a flow cytometer. The dilution of the CFSE dye is proportional to the number of cell divisions.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of proliferated cells and the number of cell divisions in both the asparagine-supplemented and asparagine-depleted groups.

Measurement of Muscle Carnosine Concentration Following Beta-Alanine Supplementation

This protocol outlines a typical procedure for quantifying the change in muscle carnosine levels in response to beta-alanine supplementation.

Methodology:

  • Participant Recruitment: Recruit healthy, physically active individuals.

  • Baseline Measurements: Obtain a baseline muscle biopsy from the vastus lateralis of each participant. Also, conduct a baseline exercise performance test (e.g., a high-intensity cycling capacity test).

  • Supplementation Protocol: Randomly assign participants to either a beta-alanine group (e.g., 6.4 g/day ) or a placebo group. The supplementation period is typically 4 to 10 weeks.

  • Post-Supplementation Measurements: After the supplementation period, obtain a second muscle biopsy from the same muscle of each participant. Repeat the exercise performance test.

  • Muscle Biopsy Analysis:

    • Freeze the muscle samples in liquid nitrogen and store them at -80°C.

    • Lyophilize the samples and dissect them free of visible blood and connective tissue.

    • Extract the metabolites from the muscle tissue.

    • Analyze the carnosine concentration in the extract using High-Performance Liquid Chromatography (HPLC).[20]

  • Data Analysis: Compare the pre- and post-supplementation muscle carnosine concentrations and exercise performance data between the beta-alanine and placebo groups using appropriate statistical tests.

Summary of Comparative Biological Effects

FeatureThis compound (L-Asparagine)Beta-Alanine
Primary Function Protein synthesis, N-linked glycosylation, nitrogen transportPrecursor to carnosine, neurotransmitter
Role in Exercise Indirect role as a metabolic fuelImproves high-intensity exercise performance by buffering pH
Effect on Muscle Component of muscle proteinsIncreases muscle carnosine concentration
Role in Nervous System Precursor to the neurotransmitter aspartateActs as a neurotransmitter at glycine and GABA receptors
Signaling Pathways Modulates mTORC1 signalingIndirectly influences cellular processes through carnosine
Key Metabolic Pathway Aspartate and Citric Acid Cycle metabolismCarnosine synthesis
Dietary Classification Non-essential amino acidNon-essential amino acid
Proteinogenic YesNo

Table 2: Comparative Summary of this compound and Beta-Alanine.

Conclusion

This compound (L-asparagine) and beta-alanine, despite both being amino acids, have distinct and largely non-overlapping biological roles. L-asparagine is central to fundamental anabolic processes, including protein synthesis and cell proliferation, with emerging roles in metabolic signaling. In contrast, beta-alanine's primary influence is through its conversion to carnosine, which plays a significant role in enhancing performance during high-intensity exercise by mitigating intramuscular acidosis. Furthermore, beta-alanine has a direct role as a neurotransmitter.

For researchers and drug development professionals, understanding these differences is crucial. Targeting asparagine metabolism has therapeutic potential in oncology and immunology, given its importance for rapidly dividing cells. Conversely, beta-alanine supplementation is a well-established strategy in sports nutrition and may have applications in neurological conditions due to its neurotransmitter activity. Future research should aim to conduct direct comparative studies to further elucidate the distinct and potentially interactive effects of these two amino acids in various physiological and pathological contexts.

References

A Comparative Guide to the Reaction Products of 3-Amino-3-oxopropanoic Acid and Alternative Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 3-amino-3-oxopropanoic acid, also known as malonamic acid, with a primary focus on its decarboxylation to produce β-alanine. Due to a lack of specific experimental data for the decarboxylation of this compound in the reviewed literature, this guide leverages theoretical principles based on related compounds and presents a comprehensive comparison with established alternative synthesis routes for β-alanine, a compound of significant interest in various research and development fields.

Executive Summary

Theoretical Reaction of this compound: Decarboxylation

Based on the principles of organic chemistry, specifically the decarboxylation of β-keto acids and the thermal decomposition of malonic acid, this compound is expected to decarboxylate upon heating to form β-alanine and carbon dioxide.

Reaction Pathway:

3-Amino-3-oxopropanoic_acid This compound beta_Alanine β-Alanine 3-Amino-3-oxopropanoic_acid->beta_Alanine Heat (Δ) -CO₂ CO2 CO₂

Figure 1: Theoretical decarboxylation of this compound.

Note: Specific experimental conditions, yields, and potential side products for this reaction require experimental investigation.

Comparative Analysis of β-Alanine Synthesis Routes

The following sections detail established chemical and biological methods for the synthesis of β-alanine, providing a basis for comparison with the theoretical decarboxylation of this compound.

Data Presentation: Quantitative Comparison of β-Alanine Synthesis Methods
Synthesis MethodStarting MaterialKey Reagents/CatalystsTemperature (°C)Reaction TimeYield (%)Reference(s)
Chemical Synthesis
Ammoniation of Acrylic AcidAcrylic AcidAmmoniaHigh Temperature & Pressure-High[1]
Hydrolysis of AcrylonitrileAcrylonitrileAmmonia, then Acid/BaseHigh Temperature & Pressure--[1]
From SuccinimideSuccinimideHofmann Rearrangement---[1]
Biological Synthesis
Enzymatic DecarboxylationL-Aspartic AcidL-aspartate-α-decarboxylase (ADC)5536 h97.2[2]
Dual-Enzyme CascadeFumaric AcidMethylaspartate ammonia-lyase (MAL), ADC35120 min80[3]
Three-Enzyme CascadeMaleic AcidMaleic isomerase, Aspartase, ADC-9 h93.9[4]

Disclaimer: The yields and reaction conditions presented are based on specific published experiments and may vary depending on the exact protocol and scale.

Experimental Protocols for Key Alternative Syntheses

Enzymatic Synthesis of β-Alanine from L-Aspartic Acid

Principle: This method utilizes the enzyme L-aspartate-α-decarboxylase (ADC) to catalyze the specific decarboxylation of L-aspartic acid to β-alanine.

Experimental Workflow:

cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis Clone_Express Clone and express panD gene (encoding ADC) in E. coli Purify_Enzyme Purify ADC enzyme Clone_Express->Purify_Enzyme Reaction_Setup Set up reaction with L-aspartate and purified ADC at pH 6.0 Purify_Enzyme->Reaction_Setup Incubation Incubate at 55°C Reaction_Setup->Incubation pH_Control Maintain pH with fed-batch feeding of L-aspartate Incubation->pH_Control Analysis Analyze β-alanine concentration (e.g., by HPLC) pH_Control->Analysis

Figure 2: Workflow for enzymatic synthesis of β-alanine.

Detailed Methodology (based on Shen et al., 2014):

  • Enzyme Preparation: The panD gene from Corynebacterium glutamicum, which encodes for L-aspartate-α-decarboxylase, is cloned and expressed in E. coli BL21(DE3). The enzyme is then purified.[2]

  • Enzymatic Reaction: The reaction is carried out with an initial concentration of 5 g/L L-aspartate and the purified ADC enzyme. The optimal conditions are a temperature of 55°C and a pH of 6.0.[2]

  • Fed-Batch Strategy: To overcome substrate inhibition and maintain the optimal pH, a pH-stat directed, fed-batch feeding strategy is employed. This involves adding 0.5% (w/v) L-aspartate at 8-hour intervals.[2]

  • Product Quantification: The concentration of β-alanine is monitored over time, with a final concentration of 12.85 g/L and a conversion of 97.2% achieved after 36 hours.[2]

Dual-Enzyme Cascade Synthesis from Fumaric Acid

Principle: This one-pot synthesis utilizes two enzymes, methylaspartate ammonia-lyase (MAL) and L-aspartate-α-decarboxylase (ADC), to convert fumaric acid to L-aspartic acid and then to β-alanine.

Signaling Pathway:

Fumaric_Acid Fumaric Acid L_Aspartic_Acid L-Aspartic Acid Fumaric_Acid->L_Aspartic_Acid Methylaspartate ammonia-lyase (MAL) beta_Alanine β-Alanine L_Aspartic_Acid->beta_Alanine L-aspartate-α-decarboxylase (ADC)

Figure 3: Dual-enzyme cascade for β-alanine synthesis.

Detailed Methodology (based on a 2024 study):

  • Enzyme Selection and Preparation: Methylaspartate lyase (EcMAL) and a selected L-aspartate-α-decarboxylase (CgPanD) are prepared.[3]

  • Reaction Conditions: The optimal reaction conditions are identified as 35°C and pH 8.0.[3]

  • Enzyme Ratio: The concentration ratio of EcMAL to CgPanD is optimized to 1:5.[3]

  • Reaction Progression: Under these conditions, a theoretical yield of 80% β-alanine is achieved within 120 minutes.[3]

Conclusion

While the direct decarboxylation of this compound to β-alanine remains a theoretically plausible reaction, the lack of specific experimental data necessitates further investigation to determine its viability and efficiency. In contrast, several alternative synthetic routes, particularly enzymatic methods, have been well-established and optimized, offering high yields and specific products under mild conditions. The enzymatic cascade systems starting from inexpensive substrates like fumaric acid or maleic acid present promising and sustainable alternatives for the industrial production of β-alanine.[3][4] Researchers and drug development professionals are encouraged to consider these established methods while also exploring the potential of this compound as a precursor, with the understanding that foundational experimental work is required.

References

A Comparative Analysis of the Stability of 3-Amino-3-oxopropanoic Acid and Related Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and biotechnological research, the stability of amino acids and their analogs is a critical parameter influencing the efficacy, safety, and shelf-life of therapeutic peptides and small molecule drugs. This guide provides a comparative benchmark of the stability of 3-amino-3-oxopropanoic acid against other structurally and functionally related amino acid analogs. The following analysis is based on established principles of chemical stability and available experimental data for analogous compounds, offering a predictive framework for researchers.

Introduction to this compound

This compound, also known as malonamic acid, is a derivative of β-alanine and an analog of the proteinogenic amino acids asparagine and aspartic acid. Its unique structure, featuring an amide group and a carboxylic acid separated by a single methylene (B1212753) group, presents a distinct chemical profile that influences its stability under various environmental stressors. Understanding its stability relative to other amino acids is paramount for its potential applications in drug design and development.

Comparative Stability Data

While direct comparative stability studies for this compound are not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on the known degradation pathways of its structural analogs: β-alanine, asparagine, and aspartic acid. The following table summarizes the anticipated relative stability under key stress conditions.

Stress ConditionThis compound (Predicted)β-AlanineAsparagineAspartic Acid
Thermal Stability ModerateHighLow to ModerateModerate
Oxidative Stability Moderate to HighHighModerateModerate
Hydrolytic Stability (Acidic pH) ModerateHighLow (deamidation)High
Hydrolytic Stability (Basic pH) Low to ModerateHighLow (deamidation)Moderate

Note: This table is a predictive summary based on chemical structure and known stability of related compounds. Experimental verification is recommended.

Key Degradation Pathways

The stability of amino acids is largely dictated by their susceptibility to various degradation reactions. For this compound and its analogs, the primary pathways of concern include deamidation, decarboxylation, and oxidation.

Deamidation

Deamidation is a common degradation pathway for amino acids containing a side-chain amide, such as asparagine. This reaction involves the hydrolysis of the amide group to a carboxylic acid. Given that this compound also possesses an amide group, it is susceptible to this degradation, particularly under acidic or basic conditions. The rate of deamidation is influenced by the local chemical environment and the conformational flexibility of the molecule.

Deamidation_Pathway cluster_0 Deamidation of this compound 3-Amino-3-oxopropanoic_Acid This compound Malonic_Acid Malonic Acid 3-Amino-3-oxopropanoic_Acid->Malonic_Acid + H₂O - NH₃

Caption: Deamidation of this compound.

Strecker Degradation

Under oxidative conditions, α-amino acids can undergo Strecker degradation, leading to the formation of an aldehyde and carbon dioxide. While this compound is a β-amino acid, its α-carbon is susceptible to oxidation, which could initiate a degradation cascade.

Strecker_Degradation_Pathway cluster_1 Potential Oxidative Degradation Amino_Acid_Analog Amino Acid Analog Intermediate Intermediate Amino_Acid_Analog->Intermediate Oxidizing Agent Degradation_Products Degradation Products (e.g., Aldehydes, CO₂) Intermediate->Degradation_Products

Caption: General pathway for oxidative degradation.

Experimental Protocols

To empirically determine the stability of this compound and its analogs, forced degradation studies are essential. These studies involve subjecting the compounds to accelerated stress conditions to identify potential degradation products and pathways.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Objective: To determine the temperature at which the compound starts to decompose.

  • Methodology:

    • Accurately weigh 5-10 mg of the amino acid sample into a TGA crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from ambient temperature to 500°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[1]

  • Data Analysis: Compare the onset decomposition temperatures of this compound and its analogs. A higher decomposition temperature indicates greater thermal stability.

Oxidative Stability Assessment
  • Objective: To evaluate the stability of the amino acid in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a 1 mg/mL solution of the amino acid in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to a final concentration of 3% (v/v).

    • Incubate the solution at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots and quench the reaction (e.g., by adding sodium bisulfite).

    • Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.[2]

  • Data Analysis: Compare the percentage of degradation of each amino acid analog over time.

Hydrolytic Stability Assessment (Forced Hydrolysis)
  • Objective: To determine the stability of the amino acid under acidic and basic conditions.

  • Methodology:

    • Prepare 1 mg/mL solutions of the amino acid in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 48 hours).

    • At selected time intervals, take samples and neutralize them.

    • Analyze the samples by HPLC to determine the extent of degradation.[3]

  • Data Analysis: Compare the degradation rates of the amino acid analogs under acidic and basic conditions.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow Sample_Prep Prepare Solutions of This compound & Analogs Stress_Conditions Expose to Stress Conditions Sample_Prep->Stress_Conditions Thermal Thermal (TGA) Stress_Conditions->Thermal Oxidative Oxidative (H₂O₂) Stress_Conditions->Oxidative Hydrolytic Hydrolytic (Acid/Base) Stress_Conditions->Hydrolytic Analysis Analyze Samples by HPLC Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Data_Comparison Compare Degradation Rates & Identify Degradants Analysis->Data_Comparison

Caption: Workflow for a comparative stability study.

Conclusion

Based on its chemical structure, this compound is predicted to exhibit moderate overall stability, with potential susceptibility to deamidation under hydrolytic stress. Its stability is anticipated to be lower than that of β-alanine but potentially greater than asparagine in certain conditions, particularly thermal stress. The provided experimental protocols offer a robust framework for empirically validating these predictions and establishing a comprehensive stability profile for this compound. Such data is invaluable for guiding its use in the development of novel therapeutics and biotechnological products.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-oxopropanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Amino-3-oxopropanoic Acid

Proper disposal of this compound, also known as Malonamic acid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The primary disposal route involves treating it as hazardous chemical waste, managed through a licensed professional waste disposal service.

Immediate Actions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Impervious gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of a spill, immediately clear the area and avoid generating dust. Use dry clean-up procedures and do not use air hoses for cleaning. Spilled material should be placed in a clean, dry, sealable, and labeled container for disposal.

Step-by-Step Disposal Procedures

The disposal of this compound should always be conducted in accordance with local, regional, and national regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Characterization: Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste according to applicable regulations (e.g., US 40CFR262.11).[1]

  • Collection and Storage:

    • Collect unused or waste this compound in a designated, clearly labeled, and sealable container.

    • Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, should also be collected in the same hazardous waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1][2]

    • Do not dispose of this compound with household garbage or pour it down the drain.[1][3][4]

Hazard Summary and Safety Data

The following table summarizes the key hazard information for this compound, compiled from various safety data sheets.

Hazard CategoryGHS ClassificationPrecautionary Statements
Eye Irritation Causes serious eye irritation (H319)P264+P265, P280, P305+P351+P338, and P337+P317[5]
Ingestion Harmful if swallowedP270, P301+P312, P330[6]
Skin Contact May cause skin irritationP280, P302+P352[6]
Inhalation May cause respiratory irritationP261, P271, P304+P340[6]

Experimental Protocols for Chemical Deactivation (for consideration and professional consultation)

While no specific deactivation protocol for this compound was found in the searched literature, a common method for the disposal of similar chemical structures, such as beta-lactams, involves alkaline hydrolysis to render the compound inactive.[7] This process should only be carried out by trained personnel in a controlled laboratory setting and after consultation with your institution's safety officer.

Example Protocol (Alkaline Hydrolysis):

  • Preparation: Work in a certified chemical fume hood and wear all required PPE.

  • Alkaline Solution: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • Deactivation: For liquid waste, slowly add the 1 M NaOH solution. A general guideline is to add twice the volume of 1 M NaOH to the waste solution.[7]

  • Reaction Time: Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis.[7]

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).[7]

  • Collection: The neutralized solution should be collected in a designated hazardous waste container for final disposal by a licensed contractor.[7]

Disclaimer: This protocol is provided as an example for a related class of compounds and must be validated and approved by a qualified safety professional before being applied to this compound.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill cleanup Follow spill cleanup procedures: - Avoid generating dust - Use dry cleanup methods - Place in a labeled, sealable container spill->cleanup Yes collect Collect waste in a designated, labeled, sealable container spill->collect No cleanup->collect deactivate Consult EHS about chemical deactivation (e.g., alkaline hydrolysis) collect->deactivate perform_deactivation Perform deactivation protocol if approved and trained deactivate->perform_deactivation Yes store Store waste container in a cool, dry, well-ventilated area deactivate->store No perform_deactivation->store contact_ehs Contact institutional EHS or licensed waste disposal service store->contact_ehs end End: Waste disposed of properly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 2345-56-4), also known as Malonamic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is serious eye irritation.[1] Some sources also indicate potential for skin and respiratory irritation.

Hazard ClassGHS CategoryHazard Statement
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles or a face shieldProvides a barrier against splashes that can cause serious eye damage.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. The specific glove material should be selected based on the supplier's Safety Data Sheet (SDS) recommendations and breakthrough time data.
Body Laboratory coatProtects against skin exposure from splashes and spills.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated.Protects against inhalation of dust or aerosols.
Operational Plan: Safe Handling Procedures

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust generation.

Preparation and Handling:

  • Area Preparation: Ensure the work area is clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.

  • Handling: Use the smallest necessary amount of the chemical. Avoid generating dust.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound is considered chemical waste and must be disposed of according to institutional, local, state, and federal regulations. A specific Safety Data Sheet (SDS) should be consulted for detailed disposal instructions. In the absence of a specific SDS, the following general guidelines, based on a chemically related compound, are recommended.[2]

Waste Collection:

  • Collect all contaminated materials (e.g., gloves, absorbent pads, disposable lab coats) in a designated, sealed, and properly labeled hazardous waste container.

  • Unused or waste this compound should be stored in its original or a compatible, tightly sealed container, clearly labeled as hazardous waste.

Chemical Deactivation (Based on a related compound):

Due to its chemical structure, this compound may be susceptible to hydrolysis, which can be utilized for its deactivation. This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Alkaline Hydrolysis: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. For liquid waste, slowly add the 1 M NaOH solution. For solid waste, dissolve it in water before slowly adding the NaOH solution. A general guideline is to use a sufficient amount of NaOH to ensure the solution is basic (pH > 12) and allow it to react for several hours to ensure complete hydrolysis.

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid).

  • Final Disposal: The neutralized solution should be collected in a designated hazardous waste container and disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan prep Preparation (Well-ventilated area, PPE) handle Handling (Use smallest amount, avoid dust) prep->handle first_aid First Aid Measures (In case of exposure) handle->first_aid collect Waste Collection (Labeled, sealed container) handle->collect deactivate Chemical Deactivation (Alkaline Hydrolysis - *Based on related compound) collect->deactivate neutralize Neutralization (Adjust pH to 6.0-8.0) deactivate->neutralize dispose Final Disposal (EHS/Licensed Contractor) neutralize->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-3-oxopropanoic acid
Reactant of Route 2
3-Amino-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.